molecular formula C7H8FNS B1322091 2-Fluoro-4-(methylthio)aniline CAS No. 76180-33-1

2-Fluoro-4-(methylthio)aniline

Cat. No.: B1322091
CAS No.: 76180-33-1
M. Wt: 157.21 g/mol
InChI Key: ZINVZVDSYNURHM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(methylthio)aniline is a useful research compound. Its molecular formula is C7H8FNS and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-4-methylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINVZVDSYNURHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621699
Record name 2-Fluoro-4-(methylsulfanyl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76180-33-1
Record name 2-Fluoro-4-(methylsulfanyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-4-(methylthio)aniline, a key building block in medicinal chemistry and organic synthesis. The strategic incorporation of both a fluorine atom and a methylthio group imparts unique electronic properties and metabolic characteristics to molecules, making this compound a valuable intermediate in the development of novel pharmaceuticals. This document details its physical and chemical properties, provides spectral data for characterization, and outlines a general synthetic approach.

Chemical and Physical Properties

This compound is a substituted aniline derivative with the molecular formula C₇H₈FNS. The presence of a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring significantly influences its reactivity and potential applications.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 76180-33-1[3][4][5][6][7]
Molecular Formula C₇H₈FNS[2][3]
Molecular Weight 157.21 g/mol [3][5][6]
Physical Form Liquid[3][5]
Purity Typically ≥95%[3][5][6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3][5]

Spectral Data for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables provide predicted chemical shifts and coupling constants for this compound based on data from its isomers, 4-Fluoro-2-(methylthio)aniline and 2-Fluoro-3-methyl-4-(methylthio)aniline.[8][9]

Table 2: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-36.9 - 7.1ddJ(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-56.7 - 6.9dddJ(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3
H-66.6 - 6.8tJ(H-H) ≈ 8-9
-NH₂3.5 - 4.0br s-
-SCH₃2.4 - 2.5s-

Table 3: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1 (C-NH₂)140 - 145 (d, J(C-F) ≈ 10-15 Hz)
C-2 (C-F)150 - 155 (d, J(C-F) ≈ 235-245 Hz)
C-3115 - 120 (d, J(C-F) ≈ 3-5 Hz)
C-4 (C-S)125 - 130
C-5110 - 115 (d, J(C-F) ≈ 20-25 Hz)
C-6115 - 120 (d, J(C-F) ≈ 5-8 Hz)
-SCH₃15 - 20
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorptions for this compound are detailed below.

Table 4: Predicted IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration
3400 - 3500N-H stretch (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretch
2850 - 2950Aliphatic C-H stretch (-SCH₃)
1600 - 1630N-H bend
1450 - 1600Aromatic C=C stretch
1200 - 1300C-N stretch
1100 - 1250C-F stretch
600 - 700C-S stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 157.

Synthesis and Reactivity

General Synthetic Approach

A common strategy for the synthesis of 2-fluoro-4-substituted anilines involves a multi-step process starting from a readily available precursor like 2-fluoro-4-bromoaniline.[10] This general methodology can be adapted for the synthesis of this compound.

Workflow for the Synthesis of 2-Fluoro-4-(substituted)aniline

G start 2-Fluoro-4-bromoaniline step1 Protection of Amino Group (e.g., with pivaloyl chloride) start->step1 step2 Substitution with a Thiolate (e.g., sodium thiomethoxide) step1->step2 step3 Deprotection of Amino Group (e.g., with aqueous acid) step2->step3 end This compound step3->end

A general synthetic workflow for 2-fluoro-4-substituted anilines.
Chemical Reactivity

The chemical reactivity of this compound is influenced by the interplay of its functional groups:

  • Amino Group: The primary amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization.

  • Aromatic Ring: The fluorine atom is an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions.

  • Methylthio Group: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing opportunities for further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1] The methylthio group can also participate in important interactions with biological targets and provides a handle for further chemical modification.[1] Consequently, this compound serves as a valuable building block for the synthesis of a variety of biologically active compounds.[2][9]

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 5: GHS Hazard Information

PictogramSignal WordHazard Statements
alt text
Warning H302, H315, H319, H335

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a fluorine atom and a methylthio group offers a versatile platform for the design and synthesis of novel bioactive molecules. This technical guide provides a foundation of its chemical properties to aid researchers in its effective utilization. Further research to fully elucidate its spectral characteristics and explore its biological activities is warranted.

References

An In-Depth Technical Guide to 2-Fluoro-4-(methylthio)aniline: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis pathway for 2-Fluoro-4-(methylthio)aniline, a key intermediate in various research and development applications. The information is presented to be a valuable resource for chemists and pharmacologists, with a focus on practical laboratory implementation.

Chemical Structure and Properties

This compound is an aromatic organic compound containing a fluorine atom, an amino group, and a methylthio group attached to a benzene ring. These functional groups contribute to its unique chemical reactivity and make it a versatile building block in medicinal chemistry and materials science.

The structural and physical properties of this compound are summarized in the table below:

PropertyValue
IUPAC Name This compound
Synonyms 2-Fluoro-4-(methylsulfanyl)aniline
CAS Number 76180-33-1
Molecular Formula C₇H₈FNS
Molecular Weight 157.21 g/mol
Appearance Liquid
SMILES CSC1=CC(=C(C=C1)N)F
InChI Key ZINVZVDSYNURHM-UHFFFAOYSA-N

Synthesis of this compound

A robust and high-yielding two-step synthesis for this compound has been developed. The synthesis commences with the nucleophilic aromatic substitution of a fluorine atom in 3,4-difluoronitrobenzene with sodium thiomethoxide to yield 2-fluoro-4-(methylthio)nitrobenzene. This intermediate is then subjected to reduction to afford the final product.

Synthesis Pathway

The overall synthetic scheme is presented below:

G A 3,4-Difluoronitrobenzene C 2-Fluoro-4-(methylthio)nitrobenzene A->C THF, DMF (cat.) 20°C, 6h B Sodium Thiomethoxide B->C F This compound C->F Ethanol, Water 90°C, 2h D Iron (Fe) D->F E Ammonium Chloride (NH4Cl) E->F

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-4-(methylthio)nitrobenzene

This procedure details the nucleophilic aromatic substitution reaction to introduce the methylthio group.

Materials:

  • 3,4-Difluoronitrobenzene

  • Sodium thiomethoxide

  • Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethanol (for washing)

Procedure:

  • Dissolve 8g of 3,4-difluoronitrobenzene in 50 mL of THF in a reaction flask.

  • To this solution, add 5g of sodium thiomethoxide and stir the mixture for ten minutes.

  • Slowly add 5 mL of DMF to the reaction mixture and continue stirring at an ambient temperature of 20°C for 6 hours.

  • After the reaction is complete, dilute the mixture with 200 mL of water. This will precipitate the product as a light yellow solid.

  • Filter the solid and wash it with cool ethanol and water.

  • The resulting product is 2-fluoro-4-(methylthio)nitrobenzene.

Quantitative Data:

Reactant Molar Mass ( g/mol ) Amount Used Moles
3,4-Difluoronitrobenzene 159.09 8 g 0.0503

| Sodium Thiomethoxide | 70.09 | 5 g | 0.0713 |

ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
2-Fluoro-4-(methylthio)nitrobenzene187.199.418.2888%[1]

Step 2: Synthesis of this compound

This procedure outlines the reduction of the nitro group to an amine.

Materials:

  • 2-Fluoro-4-(methylthio)nitrobenzene

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

Procedure:

  • In a reaction vessel, prepare a solution of 2-fluoro-4-(methylthio)nitrobenzene (assuming a starting amount based on the previous step's yield) in a mixture of Ethanol and Water.

  • Add iron powder and ammonium chloride to the stirred solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for 2 hours.

  • Upon completion, filter the hot reaction mixture through Celite to remove the iron catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by silica gel chromatography to yield pure this compound.

Quantitative Data (based on a similar reaction): A similar reduction of 4-bromo-2-fluoro-1-nitrobenzene to 4-bromo-2-fluoroaniline using this method resulted in a yield of 85%.[2] It is anticipated that the reduction of 2-fluoro-4-(methylthio)nitrobenzene would proceed with a similarly high yield.

ReactantMolar Mass ( g/mol )
2-Fluoro-4-(methylthio)nitrobenzene187.19
Iron55.85
Ammonium Chloride53.49
ProductMolar Mass ( g/mol )Expected Yield (%)
This compound157.21~85%

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis from starting materials to the final product, including the key reaction types.

G cluster_0 Starting Materials cluster_1 Step 1: Nucleophilic Aromatic Substitution cluster_2 Intermediate cluster_3 Step 2: Reduction cluster_4 Final Product A 3,4-Difluoronitrobenzene C Reaction in THF/DMF A->C B Sodium Thiomethoxide B->C D 2-Fluoro-4-(methylthio)nitrobenzene C->D E Reaction with Fe/NH4Cl D->E F This compound E->F

Caption: Logical workflow of the synthesis process.

References

Spectroscopic Profile of 2-Fluoro-4-(methylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-(methylthio)aniline (CAS No: 76180-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted spectroscopic characteristics based on its chemical structure, alongside available data for its isomers. This information is intended to serve as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and materials science.

Chemical Structure and Properties

This compound is an aromatic amine with a molecular formula of C₇H₈FNS and a molecular weight of 157.21 g/mol .[1][2] Its structure features a benzene ring substituted with a fluorine atom, an amino group, and a methylthio group. These functional groups give rise to a unique spectroscopic signature.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Characteristics for this compound:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons. The aromatic region will be complex due to the substitution pattern, with coupling between the protons and the fluorine atom.

  • Aromatic Protons (Ar-H): Signals are expected in the range of 6.5-7.5 ppm. The fluorine atom will cause splitting of the adjacent proton signals (ortho and meta coupling).

  • Amine Protons (NH₂): A broad singlet is anticipated between 3.5 and 4.5 ppm, the chemical shift of which can be concentration-dependent.

  • Methyl Protons (S-CH₃): A sharp singlet is expected around 2.4-2.5 ppm.

¹H and ¹³C NMR Data for the Isomer 4-Fluoro-2-(methylthio)aniline:

The following tables summarize the reported NMR data for the isomer, 4-Fluoro-2-(methylthio)aniline.[3]

Table 1: ¹H NMR Data for 4-Fluoro-2-(methylthio)aniline (300 MHz, CDCl₃) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.03dd8.8, 2.9Ar-H
6.86 – 6.73m-Ar-H
6.65dd8.7, 5.0Ar-H
3.85br.s-NH₂

Table 2: ¹³C NMR Data for 4-Fluoro-2-(methylthio)aniline (75 MHz, CDCl₃) [3]

Chemical Shift (δ) ppm
155.8 (d, J = 240.2 Hz)
142.0
122.0 (d, J = 7.6 Hz)
117.8 (d, J = 23.1 Hz)
115.5 (d, J = 7.7 Hz)
114.8 (d, J = 22.5 Hz)
17.14
Infrared (IR) Spectroscopy

Expected IR Characteristics for this compound:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • N-H Stretching: Two medium to weak bands are expected in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.[4][5][6]

  • C-H Stretching (Aliphatic): The methyl group's C-H stretching will be observed just below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Characteristic aromatic ring stretching bands are expected in the 1450-1600 cm⁻¹ region.[5][6]

  • C-N Stretching: The C-N stretching of aromatic amines is typically found in the 1250-1335 cm⁻¹ range.

  • C-F Stretching: A strong absorption band for the C-F bond is expected in the range of 1000-1300 cm⁻¹.

  • C-S Stretching: This vibration usually gives rise to a weak band in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Expected Mass Spectrum Characteristics for this compound:

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

  • Molecular Ion (M⁺): An intense peak at m/z = 157 is expected.

  • Fragmentation Pattern: Common fragmentation pathways for anilines include the loss of the methyl group from the thioether ([M-15]⁺), and potentially the loss of HCN from the aromatic ring.

Mass Spectrometry Data for the Isomer 3-Fluoro-2-(methylthio)aniline:

The following table summarizes the reported mass spectrometry data for the isomer, 3-Fluoro-2-(methylthio)aniline.[7]

Table 3: Mass Spectrometry Data for 3-Fluoro-2-(methylthio)aniline [7]

m/zRelative IntensityTentative Assignment
15780%[M]⁺
14245%[M – CH₃]⁺
12635%[M – NH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8]

  • Ionization: The sample is vaporized and ionized in the ion source. In EI, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion and various fragment ions.[8]

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain information about the structure of the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow A Compound Synthesis / Purification B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H, ¹³C, etc.) A->D E Determine Molecular Formula and Molecular Weight B->E F Identify Functional Groups C->F G Determine Connectivity and Stereochemistry D->G H Structure Elucidation E->H F->H G->H

Caption: A logical workflow for the spectroscopic analysis and structure elucidation of an organic compound.

References

Physical and chemical properties of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluoro-4-(methylthio)aniline, a key intermediate in the synthesis of targeted therapeutics.

Chemical Identity and Physical Properties

This compound is a substituted aniline derivative with the chemical formula C₇H₈FNS. Its chemical structure incorporates a fluorine atom at the 2-position and a methylthio group at the 4-position of the aniline ring.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 76180-33-1[1][2][3][4]
Molecular Formula C₇H₈FNS[1]
Molecular Weight 157.21 g/mol [1]
Appearance Liquid[2]
Boiling Point No data available
Melting Point No data available
Density No data available
Solubility No data available
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 1[1]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons, the amine protons, and the methylthio group protons.

¹H NMR (300 MHz, CDCl₃): δ 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 – 6.73 (m, 1H), 6.65 (dd, J = 8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H).

Synthesis and Purification

A plausible synthetic route could also involve the protection of the amino group of 2-fluoro-4-bromoaniline, followed by a nucleophilic aromatic substitution with a methylthiolate source, and subsequent deprotection.

General Experimental Protocol for a Related Synthesis

The following is a general procedure for the synthesis of 2-thiomethyl-4-substituted anilines which may be adapted for the target compound.

Materials:

  • Substituted benzothiazole

  • Potassium hydroxide (KOH)

  • Methyl iodide (MeI)

  • Water

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, petroleum ether)

Procedure:

  • A solution of potassium hydroxide in water is prepared.

  • The corresponding benzothiazole derivative is added to the KOH solution and the mixture is refluxed for an extended period (e.g., 17 hours).

  • After cooling to room temperature, methyl iodide is added dropwise, and the reaction is stirred for an additional hour.

  • The reaction mixture is then extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system, such as a mixture of ethyl acetate and petroleum ether.[5]

Purification

Purification of the crude product can be achieved by flash column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in a nonpolar solvent like hexanes or petroleum ether is commonly used.[6]

Caption: General workflow for synthesis and purification.

Reactivity and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the aniline and methylthio groups provide sites for further chemical modification.

A notable application of a structurally related compound, 2-fluoro-4-iodoaniline, is in the synthesis of the MEK inhibitor trametinib.[6][7] This highlights the importance of the 2-fluoroaniline scaffold in developing targeted cancer therapies.

Role in MEK Inhibitor Synthesis

Mitogen-activated protein kinase (MAPK) signaling pathways, particularly the RAS-RAF-MEK-ERK cascade, are frequently dysregulated in various cancers.[5] MEK1 and MEK2 are key kinases in this pathway, and their inhibition is a validated therapeutic strategy.[1][8]

Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2.[8] The synthesis of trametinib involves the coupling of key intermediates, one of which is derived from a 2-fluoro-4-haloaniline derivative.[6][7] this compound serves as a close analog and potential precursor for similar MEK inhibitors, where the methylthio group can be further functionalized or act as a bioisostere for other groups.

Caption: The MEK/ERK signaling pathway and the inhibitory action of trametinib.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

In-Depth Technical Guide: 2-Fluoro-4-(methylthio)aniline (CAS 76180-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Fluoro-4-(methylthio)aniline (CAS 76180-33-1). The information is intended to support research and development activities in medicinal chemistry, chemical biology, and drug discovery.

Core Properties and Data

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of both a fluorine atom and a methylthio group on the aniline ring imparts unique physicochemical properties that are of interest in drug design.[1] Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity of drug candidates, while the thioether linkage can influence molecular conformation and provide a site for metabolic modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 76180-33-1[2][3]
Molecular Formula C₇H₈FNS[2]
Molecular Weight 157.21 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 2-Fluoro-4-(methylsulfanyl)aniline[2]
Physical Form Liquid[3]
Purity Typically ≥95%[3]
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[3]
InChI Key ZINVZVDSYNURHM-UHFFFAOYSA-N[3]
Spectroscopic Data

Synthesis and Experimental Protocols

A general synthetic methodology for 2-fluoro-4-substituted-amino anilines has been described in the patent literature, which provides a viable route for the preparation of this compound.[7] This approach involves a three-step process starting from 2-fluoro-4-bromoaniline.

General Synthesis Pathway

The synthesis can be logically broken down into three main stages: protection of the amino group, introduction of the methylthio group, and deprotection to yield the final product.

G A 2-Fluoro-4-bromoaniline B Protection of Amino Group (e.g., with Pivaloyl Chloride) A->B C N-(2-Fluoro-4-bromophenyl)pivalamide B->C D Introduction of Methylthio Group (e.g., Buchwald-Hartwig amination conditions with sodium thiomethoxide) C->D E N-(2-Fluoro-4-(methylthio)phenyl)pivalamide D->E F Deprotection (e.g., with 50% Sulfuric Acid) E->F G This compound F->G

Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)

The following protocol is a generalized procedure based on the patent for the synthesis of related 2-fluoro-4-substituted-amino anilines.[7] Optimization of reaction conditions would be necessary for this specific compound.

Step 1: Protection of the Amino Group

  • Dissolve 2-fluoro-4-bromoaniline in a suitable anhydrous solvent (e.g., dichloromethane) in a reaction vessel under an inert atmosphere.

  • Add a base (e.g., pyridine) to the solution.

  • Slowly add an acylating agent (e.g., pivaloyl chloride) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Dry the organic layer and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Introduction of the Methylthio Group

  • In a reaction vessel, combine the protected 2-fluoro-4-bromoaniline, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).

  • Add a base (e.g., sodium tert-butoxide) and sodium thiomethoxide.

  • Add an anhydrous solvent (e.g., dioxane) and heat the mixture to reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and perform an appropriate workup to isolate the N-(2-fluoro-4-(methylthio)phenyl)pivalamide.

Step 3: Deprotection

  • Treat the product from Step 2 with an aqueous solution of a strong acid (e.g., 50% sulfuric acid).

  • Heat the mixture to facilitate the removal of the protecting group.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

  • Purify the final product using techniques such as column chromatography or distillation.

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity and signaling pathway involvement of this compound. However, the structural motifs present in this molecule are found in various biologically active compounds.

Aniline and its derivatives are common scaffolds in medicinal chemistry.[8][9][10] For instance, substituted anilines have been investigated as potential anticancer agents, acting as inhibitors of kinases such as Mer and c-Met.[9] Other studies have explored aniline derivatives as potassium channel activators with vasodilating activity.[1]

The presence of the fluoro- and methylthio- groups suggests that this compound could be a valuable intermediate for creating libraries of novel compounds for biological screening. The general importance of substituted anilines in drug discovery is illustrated below.

G A Substituted Anilines (e.g., this compound) B Chemical Synthesis A->B C Library of Novel Compounds B->C D Biological Screening C->D E Identification of Lead Compounds D->E F Drug Discovery & Development E->F

Caption: Role of substituted anilines in the drug discovery pipeline.

Given the current data gap, further research is warranted to explore the pharmacological profile of this compound and its derivatives. High-throughput screening of this compound against various biological targets could unveil novel therapeutic applications.

Suppliers

This compound (CAS 76180-33-1) is commercially available from several chemical suppliers. Researchers can inquire about purity, available analytical data (such as NMR and HPLC), and pricing.

Table of Potential Suppliers:

SupplierPurityNotes
Sigma-Aldrich≥95%Offers various quantities.[3]
FluoropharmNLT 98%Specializes in fluorinated compounds.[11]
AceschemNLT 95%Provides NMR, MSDS, HPLC, COA.[12]
BLD PharmInquireProvides NMR, HPLC, LC-MS, UPLC data.[4]
AmbeedInquireProvides NMR, HPLC, LC-MS, UPLC data.[5]
Sunway Pharm Ltd97%Provides COA, Datasheet, NMR.[13]

Conclusion

This compound is a readily accessible chemical building block with significant potential for the synthesis of novel compounds in the fields of drug discovery and materials science. While its own biological activity is not yet characterized, its structural features are present in many known bioactive molecules. This guide provides a foundational understanding of its properties and a potential synthetic route, encouraging further investigation into its applications. The lack of detailed experimental and biological data highlights an opportunity for new research to explore the full potential of this compound.

References

A Comprehensive Technical Guide to 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, 2-Fluoro-4-(methylthio)aniline is a chemical compound of significant interest due to its role as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. This technical guide provides an in-depth overview of its chemical identity, properties, and a plausible synthetic pathway.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development.

IUPAC Name: 2-fluoro-4-methylsulfanylaniline[1]

Synonyms:

  • This compound[1][2][3]

  • 2-FLUORO-4-(METHYLTHIO)BENZENAMINE[1]

  • 2-fluoro-4-(methylsulfanyl)aniline[1][2]

  • Benzenamine, 2-fluoro-4-(methylthio)-[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValueSource(s)
CAS Number 76180-33-1[3]
Molecular Formula C₇H₈FNS[1][3]
Molecular Weight 157.21 g/mol [1][3]
Physical Form Liquid
Purity Typically available in 95% to >97% purity
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature. Also cited as requiring sealed, dry, room temperature storage.[3]

Synthesis Pathway

G A 2-Fluoroaniline B Bromination A->B C 4-Bromo-2-fluoroaniline B->C D Thiolation (e.g., with Sodium thiomethoxide) C->D E This compound D->E

Caption: A logical workflow for the synthesis of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of this compound, based on analogous procedures found in the literature.

Step 1: Preparation of 4-Bromo-2-fluoroaniline (Bromination)

This procedure is adapted from a known method for the selective bromination of 2-fluoroaniline.

Materials:

  • 2-Fluoroaniline

  • N-Bromosuccinimide (NBS)

  • Methylene chloride (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-fluoroaniline in methylene chloride in a reaction vessel equipped with a stirrer and cooling bath.

  • Cool the solution to 0°C.

  • Slowly add solid N-bromosuccinimide to the cooled solution in portions over a period of approximately 2 hours, maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring the mixture for an additional 20 minutes.

  • Wash the reaction mixture with cold water multiple times.

  • Separate the organic phase and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as an oil.[4]

Step 2: Preparation of this compound (Thiolation)

This step involves a nucleophilic aromatic substitution reaction to introduce the methylthio group. This generalized procedure is based on methods for the synthesis of aryl thioethers.

Materials:

  • 4-Bromo-2-fluoroaniline

  • Sodium thiomethoxide (NaSMe)

  • A suitable solvent such as N,N-Dimethylformamide (DMF) or Dioxane

  • Palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos), if necessary for a catalyzed cross-coupling reaction.

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluoroaniline in the chosen solvent.

  • Add sodium thiomethoxide to the solution. In some cases, a palladium catalyst and a suitable ligand may be required to facilitate the reaction.[5]

  • Heat the reaction mixture to an elevated temperature (e.g., 80-120°C) and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Significance and Applications

This compound is a valuable building block in medicinal chemistry and agrochemical research. The presence of both a fluorine atom and a methylthio group on the aniline ring provides unique electronic properties and potential metabolic handles. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. The methylthio group can be a site for further chemical modification or may itself contribute to the biological activity of the final molecule.[6] This compound serves as a precursor for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.

References

Molecular weight and formula of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characterization of 2-Fluoro-4-(methylthio)aniline. This compound is a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

Core Molecular Information

This compound, with the CAS number 76180-33-1, is a substituted aniline derivative. The presence of a fluorine atom and a methylthio group on the aniline ring imparts unique electronic properties that are advantageous in drug design. These substitutions can influence the compound's metabolic stability, bioavailability, and binding affinity to biological targets.

PropertyValueSource
Molecular Formula C₇H₈FNS[1]
Molecular Weight 157.21 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2-fluoro-4-(methylsulfanyl)aniline[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available precursor such as 2-fluoroaniline or 4-bromo-2-fluoroaniline. A general and adaptable synthetic approach is outlined below, based on established methodologies for the synthesis of substituted anilines.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method and may require optimization based on laboratory conditions and available starting materials.

Step 1: Bromination of 2-Fluoroaniline (if starting from 2-fluoroaniline)

  • Dissolve 2-fluoroaniline in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Slowly add a brominating agent, for example, N-Bromosuccinimide (NBS), to the solution while maintaining a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product, 4-bromo-2-fluoroaniline, using an appropriate organic solvent.

  • Purify the product by column chromatography.[3][4]

Step 2: Introduction of the Methylthio Group

  • Combine the synthesized 4-bromo-2-fluoroaniline with a source of the methylthio group, such as sodium thiomethoxide.

  • Employ a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable ligand (e.g., Xantphos) in a solvent like dioxane.[5]

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Once the reaction is complete, perform a work-up procedure involving extraction and washing.

  • Purify the final product, this compound, using column chromatography to achieve high purity.[5]

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound.

¹H NMR (Proton NMR) Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.03dd, J = 8.8, 2.9 Hz1HAromatic CH
6.86 – 6.73m1HAromatic CH
6.65dd, J = 8.7, 5.0 Hz1HAromatic CH
3.85br. s2H-NH₂
2.39s3H-SCH₃

¹³C NMR (Carbon NMR) Data:

Chemical Shift (ppm)Assignment
155.8 (d, J = 240.2 Hz)C-F
142.0Aromatic C-N
122.0 (d, J = 7.6 Hz)Aromatic CH
117.8 (d, J = 23.1 Hz)Aromatic CH
115.5 (d, J = 7.7 Hz)Aromatic C-S
114.8 (d, J = 22.5 Hz)Aromatic CH
17.14-SCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₃)
1620-1580N-H bendPrimary Amine (-NH₂)
1600-1450C=C stretchAromatic Ring
1300-1100C-N stretchAromatic Amine
1250-1000C-F stretchAryl Fluoride
700-600C-S stretchThioether
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

m/zFragment
157[M]⁺ (Molecular Ion)
142[M - CH₃]⁺
110[M - SCH₃]⁺

Role in Drug Development and Signaling Pathways

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The unique combination of its functional groups allows for its incorporation into larger, more complex molecules that can interact with specific biological targets.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted therapies for cancer and other diseases. The aniline moiety can act as a scaffold that mimics the hinge-binding region of ATP in the kinase active site. The fluorine and methylthio groups can be strategically positioned to enhance binding affinity and selectivity for the target kinase.

While a specific, publicly documented signaling pathway directly involving a drug synthesized from this compound is not available, a logical workflow for its use in the development of a hypothetical kinase inhibitor targeting a generic signaling pathway is presented below.

G cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Targeted Signaling Pathway start This compound reaction1 Coupling Reaction (e.g., Buchwald-Hartwig) start->reaction1 intermediate Intermediate Scaffold reaction1->intermediate reaction2 Further Functionalization intermediate->reaction2 inhibitor Final Kinase Inhibitor reaction2->inhibitor kinase Target Kinase inhibitor->kinase Inhibition receptor Receptor Tyrosine Kinase (RTK) receptor->kinase Activation substrate Substrate Protein kinase->substrate Phosphorylation response Cellular Response (e.g., Proliferation, Survival) substrate->response Signal Transduction

Caption: General workflow for the synthesis and action of a kinase inhibitor.

In this conceptual workflow, this compound is used as a starting material to synthesize a kinase inhibitor. This inhibitor then targets a specific kinase within a signaling pathway, blocking its activity and thereby preventing the downstream cellular responses that contribute to disease progression. The development of such inhibitors is a key focus in modern drug discovery.

References

A Technical Guide to the Potential Biological Activities of 2-Fluoro-4-(methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and sulfur-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The 2-Fluoro-4-(methylthio)aniline scaffold represents a unique, yet underexplored, chemical entity that combines the metabolic stability and unique electronic properties conferred by a fluorine atom with the versatile reactivity and biological interactions of a methylthio group. While direct studies on the biological activities of derivatives from this specific scaffold are sparse in publicly available literature, analysis of structurally related compounds suggests significant potential in several key therapeutic and agricultural areas. This guide provides a comprehensive overview of these potential activities, supported by detailed synthetic methodologies and proposed experimental workflows, to serve as a foundational resource for researchers interested in exploring this promising chemical space.

The presence of a fluorine atom on the aniline ring can enhance metabolic stability, bioavailability, and binding affinity of drug candidates by altering the pKa of the amine group and influencing intermolecular interactions. Simultaneously, the methylthio group, as an aryl thioether, is a prevalent motif in pharmaceuticals and agrochemicals. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, and the thioether linkage can be a site for metabolic oxidation to sulfoxides and sulfones, which may possess distinct biological activities.

Potential Biological Activities

Based on the activities of analogous structures, derivatives of this compound are hypothesized to possess anticancer, antimicrobial, and herbicidal/insecticidal properties.

Anticancer Activity (Kinase Inhibition)

Aniline derivatives are critical components of numerous kinase inhibitors used in oncology. The this compound core can be readily incorporated into scaffolds known to target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Hypothetical Signaling Pathway: Inhibition of Receptor Tyrosine Kinases (RTKs)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, MET) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds

Antimicrobial Activity

While the oxidized analog, 2-Fluoro-4-(methylsulfonyl)aniline, has shown poor antimicrobial activity, the parent thioether may have different properties. Aniline derivatives, in general, are known to possess antibacterial and antifungal properties.

Quantitative Data for a Structurally Related Compound

CompoundTarget OrganismActivityValue
2-Fluoro-4-(methylsulfonyl)anilineVibrio parahaemolyticusMIC>500 µg/mL
2-Fluoro-4-(methylsulfonyl)anilineVibrio harveyiMIC>500 µg/mL

This data suggests that oxidation of the methylthio group to a methylsulfonyl group significantly reduces or eliminates antimicrobial activity against these Vibrio species.

Agrochemical Activity (Herbicidal/Insecticidal)

The most promising area for derivatives of this compound may be in agrochemicals. A positional isomer, 3-Fluoro-2-(methylthio)aniline, is a known precursor for trifluoromethyl-containing analogs with herbicidal and insecticidal activities, as disclosed in Chinese patent CN110885290A. Aniline and anilide compounds are well-established classes of herbicides.

Proposed Mechanism of Action for Herbicidal Activity

G cluster_process Essential Metabolic Pathway Anilide Anilide Derivative (from this compound) TargetEnzyme Target Enzyme (e.g., Histone Deacetylase, ACCase) Anilide->TargetEnzyme Inhibits Pathway Lipid Synthesis or Gene Regulation TargetEnzyme->Pathway Catalyzes Substrate Natural Substrate Substrate->TargetEnzyme Binds PlantGrowth Weed Growth Pathway->PlantGrowth Supports Pathway->PlantGrowth Inhibited

Experimental Protocols

General Synthesis of Anilide Derivatives

This protocol describes a general method for synthesizing anilide derivatives from this compound, a common step in creating biologically active molecules.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification Aniline This compound Reaction Stirring (1-12 hours) Aniline->Reaction AcidChloride Acyl Chloride (R-COCl) AcidChloride->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Base (e.g., Pyridine or Triethylamine) Base->Reaction Temp Temperature (0°C to RT) Temp->Reaction Wash Aqueous Wash (e.g., HCl, NaHCO3, brine) Reaction->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Product Target Anilide Derivative Purify->Product

Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar). Add a base (e.g., pyridine or triethylamine, 1.2 eq).

  • Addition: Cool the solution to 0°C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with the solvent. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure anilide derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol for In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for screening the synthesized derivatives for their ability to inhibit a specific protein kinase.

Methodology:

  • Reagents: Kinase enzyme, appropriate peptide substrate, ATP, and synthesized test compounds. A suitable kinase assay kit (e.g., ADP-Glo™) is often used.

  • Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.

  • Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, the kinase enzyme, and the substrate.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol for Herbicidal Activity (Seed Germination Assay)

This protocol provides a method for assessing the pre-emergent herbicidal activity of the synthesized compounds.

Methodology:

  • Test Species: Select seeds of representative monocot (e.g., Echinochloa crus-galli - barnyard grass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds.

  • Compound Application: Prepare various concentrations of the test compounds in a suitable solvent (e.g., acetone with a surfactant). Line petri dishes with filter paper and add a fixed volume of the test solution. Allow the solvent to evaporate.

  • Sowing: Place a set number of seeds (e.g., 10-20) onto the treated filter paper in each petri dish. Add a specific volume of distilled water.

  • Incubation: Seal the petri dishes and incubate in a growth chamber with controlled light, temperature, and humidity for 7-14 days.

  • Assessment: Measure the percentage of seed germination, root length, and shoot length for each treatment compared to a solvent-only control and a positive control (a commercial herbicide).

  • Data Analysis: Calculate the percent inhibition of germination and growth for each concentration. Determine the GR₅₀ (concentration causing 50% growth reduction) for active compounds.

Conclusion

While the biological activities of this compound derivatives remain a largely unexplored field, the structural motifs present in the core molecule suggest high potential for the development of novel anticancer, antimicrobial, and agrochemical agents. The provided synthetic and screening protocols, along with the conceptual frameworks for their mechanisms of action, offer a robust starting point for researchers. The low antimicrobial activity of the oxidized sulfonyl analog provides a critical early structure-activity relationship insight, suggesting that the thioether is a key functionality. Future research should focus on the synthesis of diverse libraries based on this scaffold and systematic screening across various biological assays to unlock the full potential of this promising class of compounds.

The Strategic Role of 2-Fluoro-4-(methylthio)aniline in Modern Medicinal Chemistry: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful design of novel therapeutics. Among the vast arsenal of chemical scaffolds available to medicinal chemists, 2-Fluoro-4-(methylthio)aniline has emerged as a key intermediate, prized for its unique combination of physicochemical properties that address several critical aspects of drug design, including metabolic stability, target engagement, and synthetic versatility. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Attributes and Significance in Drug Design

This compound is a substituted aniline derivative that incorporates two key functional groups, a fluorine atom and a methylthio ether, which impart desirable characteristics to potential drug candidates. The presence of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Fluorine's high electronegativity can also modulate the pKa of the aniline's amino group, influencing its interaction with biological targets and improving membrane permeability.[1]

Simultaneously, the methylthio group provides a handle for further synthetic modification and can participate in crucial non-covalent interactions within a protein's binding pocket, such as hydrogen bonding and van der Waals forces.[1] The sulfur atom in the methylthio group can also be a site for metabolic oxidation to sulfoxides and sulfones, which may lead to metabolites with altered biological activity and pharmacokinetic profiles.[1] This dual functionality makes this compound a versatile scaffold for the synthesis of a diverse range of bioactive molecules.

Applications in the Synthesis of Kinase Inhibitors

A significant application of this compound and its derivatives lies in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The general structure of this compound provides a valuable starting point for the synthesis of compounds that can target the ATP-binding site of various kinases.

While specific examples of marketed drugs directly synthesized from this compound are not prominently disclosed in publicly available literature, the chemical motifs it represents are prevalent in numerous kinase inhibitors. For instance, the anilino-pyrimidine and anilino-quinazoline cores are common pharmacophores in a multitude of approved and investigational kinase inhibitors targeting epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others.

The synthesis of such inhibitors often involves the coupling of an aniline derivative with a heterocyclic partner. The fluorine and methylthio substituents on the aniline ring can be strategically employed to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.

Experimental Protocols: A General Approach to Amide Synthesis

The primary amino group of this compound serves as a key reactive site for the construction of more complex molecules, most commonly through amide bond formation. The following represents a general, illustrative protocol for the synthesis of N-(2-Fluoro-4-(methylthio)phenyl) amides, a common step in the elaboration of this building block.

Table 1: General Protocol for Amide Synthesis

StepProcedureReagents and Conditions
1 Amine Solubilization Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
2 Base Addition Add a non-nucleophilic base (e.g., triethylamine, pyridine) (1.1 - 2.0 eq.) to the solution and cool to 0 °C.
3 Acylating Agent Addition Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent) (1.0 eq.) to the cooled solution with stirring.
4 Reaction Allow the reaction mixture to warm to room temperature and stir for 1-16 hours, monitoring by TLC or LC-MS.
5 Workup Quench the reaction with water and extract the product with an organic solvent.
6 Purification Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by chromatography.

This is a generalized protocol and specific conditions may vary depending on the substrate.

Visualization of Synthetic and Signaling Pathways

To further illustrate the utility of this building block, the following diagrams depict a generalized synthetic workflow and a representative signaling pathway often targeted by its derivatives.

G A This compound C Amide Coupling A->C B Acyl Chloride / Carboxylic Acid B->C D N-(2-Fluoro-4-(methylthio)phenyl)amide C->D E Further Derivatization (e.g., Cross-Coupling) D->E F Bioactive Molecule (e.g., Kinase Inhibitor) E->F

Caption: Generalized synthetic workflow starting from this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) P1 PI3K RTK->P1 P P2 AKT P1->P2 P P3 mTOR P2->P3 Proliferation Cell Proliferation, Angiogenesis, Survival P3->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified RTK signaling pathway targeted by aniline-based inhibitors.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its inherent structural features provide a robust platform for the development of novel therapeutics with enhanced pharmacological properties. While the full extent of its application may be veiled in proprietary research, the principles guiding its use are fundamental to modern drug discovery. As the quest for more effective and safer medicines continues, the role of such versatile building blocks will undoubtedly expand, paving the way for the next generation of targeted therapies.

References

The Versatile Building Block: A Technical Guide to 2-Fluoro-4-(methylthio)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of fluorine and sulfur-containing moieties into molecular scaffolds is a cornerstone of designing novel therapeutic agents and functional materials. Among the vast array of available building blocks, 2-Fluoro-4-(methylthio)aniline emerges as a particularly valuable synthon, offering a unique combination of reactive sites and tunable electronic properties. This technical guide provides an in-depth overview of its chemical characteristics, synthesis, and key applications as a building block in the construction of complex organic molecules.

Core Chemical Properties and Spectroscopic Data

This compound is a substituted aniline derivative characterized by the presence of a fluorine atom ortho to the amino group and a methylthio group in the para position. This substitution pattern imparts distinct chemical properties that are highly advantageous in organic synthesis. The fluorine atom, with its high electronegativity, can modulate the pKa of the aniline nitrogen, influence intermolecular interactions, and enhance metabolic stability in drug candidates.[1] The methylthio group provides a site for further functionalization, such as oxidation to sulfoxides and sulfones, and can participate in various cross-coupling reactions.[1]

A summary of its key physical and spectroscopic properties is presented below.

PropertyValueReference
CAS Number 76180-33-1[2]
Molecular Formula C₇H₈FNS[2]
Molecular Weight 157.21 g/mol [2]
Physical Form Liquid
Storage Conditions Keep in dark place, inert atmosphere, room temperature
¹H NMR (300 MHz, CDCl₃) δ 7.03 (dd, J = 8.8, 2.9 Hz, 1H), 6.86 – 6.73 (m, 1H), 6.65 (dd, J = 8.7, 5.0 Hz, 1H), 3.85 (br. s., 2H), 2.43 (s, 3H)[1]
Computed XLogP3 2.3[2]

Synthesis of this compound: An Experimental Protocol

While multiple synthetic routes to substituted anilines exist, a common strategy for the preparation of this compound involves a multi-step sequence starting from a readily available precursor. A plausible and efficient synthesis can be envisioned starting from 1,2-difluoro-4-nitrobenzene.

Proposed Synthetic Workflow

G A 1,2-Difluoro-4-nitrobenzene B Nucleophilic Aromatic Substitution (Sodium thiomethoxide) A->B 1. C 2-Fluoro-4-(methylthio)-1-nitrobenzene B->C D Reduction (e.g., Fe/NH₄Cl or H₂/Pd-C) C->D 2. E This compound D->E G A This compound B Thiocyanation (e.g., KSCN, Br₂) A->B 1. C Intermediate Thiourea Derivative B->C D Intramolecular Cyclization C->D 2. E Substituted 2-Aminobenzothiazole D->E

References

Methodological & Application

Applications of 2-Fluoro-4-(methylthio)aniline in Pharmaceutical Synthesis: A Focus on Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of complex pharmaceutical compounds. Its unique structural features, including a fluorine atom and a methylthio group, make it an attractive starting material for the development of targeted therapies, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group provides a site for further chemical modification and can influence the molecule's interaction with biological targets. This application note details the potential use of this compound in the synthesis of a potent kinase inhibitor, analogous to the FDA-approved drug Trametinib, which targets the MEK1/2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.

The dysregulation of the RAS/RAF/MEK/ERK pathway is a critical factor in the development and proliferation of various cancers.[1][2] Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, and its synthesis provides a well-established template for the development of new kinase inhibitors.[1] By substituting the iodo group in a key Trametinib intermediate with a methylthio group, novel analogs can be synthesized, potentially offering altered pharmacokinetic profiles or overcoming resistance mechanisms.

Application: Synthesis of a Trametinib Analog Intermediate

This section outlines the synthesis of a key intermediate for a Trametinib analog, starting from this compound. The described reaction is a urea formation, a common step in the synthesis of many kinase inhibitors.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea

This protocol is adapted from the established synthesis of a key Trametinib intermediate.[3]

Objective: To synthesize 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea, a key building block for a Trametinib analog.

Materials:

Compound/ReagentMolecular Weight ( g/mol )Molar Eq.Quantity
This compound157.211.01.57 g
N,N'-Carbonyldiimidazole (CDI)162.151.11.78 g
Cyclopropylamine57.091.20.68 g
N,N-Dimethylformamide (DMF)--20 mL
Triethylamine (TEA)101.191.11.01 g
Water--50 mL
Toluene--25 mL

Procedure:

  • Under a nitrogen atmosphere, dissolve N,N'-Carbonyldiimidazole (1.78 g, 1.1 eq) in 10 mL of N,N-Dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.01 g, 1.1 eq) to the solution.

  • Slowly add a solution of this compound (1.57 g, 1.0 eq) in 10 mL of DMF to the stirred mixture at room temperature.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Cool the reaction mixture in an ice bath.

  • Add cyclopropylamine (0.68 g, 1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Pour the reaction mixture into a mixture of water (50 mL) and toluene (25 mL) with vigorous stirring.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water and a small amount of cold toluene.

  • Dry the product under vacuum to yield 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea.

Expected Results:

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by HPLC)
1-Cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea2.382.14~90%>98%

Visualizations

Signaling Pathway

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Trametinib_Analog Trametinib Analog (Synthesized from This compound) Trametinib_Analog->MEK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of the Trametinib analog.

Synthetic Pathway

Synthetic_Pathway Start This compound Intermediate1 1-Cyclopropyl-3-(2-fluoro-4- (methylthio)phenyl)urea Start->Intermediate1 CDI, Cyclopropylamine Intermediate2 Pyrimidine-2,4,6-trione derivative Intermediate1->Intermediate2 Malonic Acid derivative Intermediate3 Chlorinated Pyrimidine derivative Intermediate2->Intermediate3 POCl3 Final_Product Trametinib Analog Intermediate3->Final_Product Coupling with N-(3-aminophenyl)acetamide derivative

Caption: Proposed synthetic route for a Trametinib analog using this compound.

Experimental Workflow

Experimental_Workflow Start Dissolve CDI and TEA in DMF Add_Aniline Add this compound solution Start->Add_Aniline React1 Stir at RT for 18h Add_Aniline->React1 Cool Cool in ice bath React1->Cool Add_Amine Add Cyclopropylamine Cool->Add_Amine React2 Stir at RT for 1h Add_Amine->React2 Precipitate Pour into Water/Toluene React2->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with Water and Toluene Filter->Wash Dry Dry under vacuum Wash->Dry End Obtain pure product Dry->End

Caption: Workflow for the synthesis of 1-cyclopropyl-3-(2-fluoro-4-(methylthio)phenyl)urea.

Conclusion

This compound is a versatile and valuable building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors. The provided protocol for the synthesis of a key intermediate for a Trametinib analog demonstrates a practical application of this compound in drug discovery and development. The structural modifications enabled by using this compound can lead to the discovery of novel drug candidates with improved properties. Further research into the applications of this compound is warranted to explore its full potential in medicinal chemistry.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylthio)aniline is a valuable and versatile building block in the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom and a methylthio group on the aniline ring, offers medicinal chemists several advantages in drug design. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the pKa of the aniline nitrogen. The methylthio group provides a handle for further chemical modification and can influence the inhibitor's interaction with the target kinase.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a particular focus on inhibitors of the BRAF kinase, a key target in cancer therapy.

Kinase Target: BRAF and the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often through mutations in the BRAF gene, is a hallmark of many cancers, particularly melanoma.[1] The most common mutation, BRAF V600E, leads to a constitutively active BRAF kinase, driving uncontrolled cell growth.[1]

BRAF/MEK/ERK Signaling Pathway

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Dabrafenib (BRAF Inhibitor) Inhibitor->BRAF

Caption: The RAS/RAF/MEK/ERK signaling cascade.

Application of this compound in the Synthesis of Dabrafenib Analogues

Dabrafenib is a potent and selective inhibitor of BRAF kinase approved for the treatment of BRAF V600E-mutant metastatic melanoma.[2] The synthesis of Dabrafenib involves the coupling of a substituted aniline with a thiazole-pyrimidine core. While the reported syntheses of Dabrafenib do not explicitly start with this compound, its structural similarity to the aniline intermediates used makes it an attractive starting material for the synthesis of novel Dabrafenib analogues.

The methylthio group at the 4-position of the aniline ring can be explored for its potential to modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitor. Structure-activity relationship (SAR) studies on Dabrafenib have shown that substitutions on the aniline ring can impact the inhibitor's potency and metabolic stability.[1]

Representative Synthetic Workflow

The following workflow illustrates a potential synthetic route to a Dabrafenib analogue starting from this compound. This is a representative pathway adapted from known synthetic procedures for Dabrafenib.

Synthesis_Workflow A This compound B Sulfonylation A->B C N-(2-Fluoro-4-(methylthio)phenyl) -2,6-difluorobenzenesulfonamide B->C D Friedel-Crafts Acylation C->D E Acylated Intermediate D->E F Thiazole Formation E->F G Thiazole Intermediate F->G H Pyrimidyl Coupling G->H I Dabrafenib Analogue H->I

Caption: Synthetic workflow for a Dabrafenib analogue.

Experimental Protocols

The following are generalized protocols for the key steps in the synthesis of a Dabrafenib analogue from this compound, based on published procedures for Dabrafenib.

Sulfonylation of this compound

Objective: To synthesize N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide.

Materials:

  • This compound

  • 2,6-Difluorobenzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of 2,6-difluorobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Friedel-Crafts Acylation

Objective: To introduce the acyl group that will form part of the thiazole ring.

Materials:

  • N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide

  • 2-Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

Procedure:

  • Suspend AlCl₃ (2.5 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add 2-chloroacetyl chloride (1.2 eq) to the suspension.

  • Add a solution of N-(2-Fluoro-4-(methylthio)phenyl)-2,6-difluorobenzenesulfonamide (1.0 eq) in DCM dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Thiazole Formation and Pyrimidine Coupling

These subsequent steps would follow established procedures for the synthesis of Dabrafenib, involving the formation of the thiazole ring and coupling with the pyrimidine moiety.

Quantitative Data

CompoundTarget KinaseIC₅₀ (nM)Cell Line
Dabrafenib BRAF V600E0.8-
c-RAF5.0-
BRAF (wild-type)3.2-
Dabrafenib -0.7SK-MEL-28 (BRAF V600E)
380C-32 (BRAF wild-type)

Data is illustrative and compiled from various sources.

The introduction of the methylthio group could potentially alter the inhibitory activity. SAR studies of Dabrafenib analogues have shown that modifications to the aniline ring can influence potency. For instance, the position and nature of substituents affect the interaction with the kinase's active site. The electron-donating nature of the methylthio group might influence the electronic properties of the sulfonamide linker, which is crucial for binding.

Conclusion

This compound is a promising starting material for the synthesis of novel kinase inhibitors, particularly analogues of established drugs like Dabrafenib. The synthetic protocols outlined provide a framework for researchers to explore the chemical space around this scaffold. The unique electronic and steric properties imparted by the fluoro and methylthio substituents offer opportunities to fine-tune the pharmacological profile of the resulting inhibitors, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the synthesis and biological evaluation of kinase inhibitors derived from this compound is warranted to fully realize its potential in drug discovery.

References

Application Notes and Protocols for 2-Fluoro-4-(methylthio)aniline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms and pathways involving 2-Fluoro-4-(methylthio)aniline, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical principles and analogous reactions, providing a practical guide for laboratory synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-fluoro-4-bromoaniline. This pathway involves the introduction of a thiol group followed by methylation.

Reaction Pathway:

Synthesis_of_2_Fluoro_4_methylthio_aniline start 2-Fluoro-4-bromoaniline intermediate 2-Fluoro-4-mercaptoaniline start->intermediate Nucleophilic Aromatic Substitution step1_reagents 1. NaSH or Thiourea 2. NaOH product This compound intermediate->product S-Alkylation step2_reagents Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4) Diazotization_Mechanism start This compound intermediate1 N-Nitrosamine intermediate start->intermediate1 Nitrosation reagents NaNO2, HCl (aq) 0-5 °C product 2-Fluoro-4-(methylthio)benzenediazonium chloride intermediate1->product Dehydration Sandmeyer_Reaction_Pathway start 2-Fluoro-4-(methylthio)benzenediazonium chloride product_cl 2-Fluoro-4-chloro-1-(methylthio)benzene start->product_cl Chlorination product_br 2-Fluoro-4-bromo-1-(methylthio)benzene start->product_br Bromination product_cn 3-Fluoro-4-(methylthio)benzonitrile start->product_cn Cyanation cucl CuCl cubr CuBr cucn CuCN Kinase_Inhibitor_Relevance start This compound (or similar anilines) coupling Coupling with Kinase-Targeting Scaffold start->coupling product Kinase Inhibitor (e.g., Cabozantinib) coupling->product pathway Inhibition of Kinase Signaling Pathway (e.g., c-Met, VEGFR) product->pathway Biological Activity

Application Note: Analytical Methods for the Detection of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Fluoro-4-(methylthio)aniline is an organic building block used in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. The presence and quantity of this aniline derivative can be critical in reaction monitoring, quality control of starting materials, and impurity profiling of final products. This document provides detailed protocols for the sensitive and accurate detection of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following tables summarize the hypothetical performance characteristics of the described analytical methods for the detection of this compound. These values are based on typical performance for similar analytes and methods.

Table 1: HPLC-MS Method Performance

ParameterValue
Linearity Range0.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Table 2: GC-MS Method Performance

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.990
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Precision (%RSD, n=6)< 10%
Accuracy (Recovery %)90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

This method is adapted from a validated procedure for a structurally similar compound, 4-fluoroaniline, and is suitable for the quantification of this compound in solution, for example, from in-process reaction samples or as a potential impurity in a drug substance.[1][2]

1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

1.2. Instrumentation

  • HPLC system with a binary pump, autosampler, and column oven

  • Mass spectrometer (e.g., single quadrupole or triple quadrupole) with an electrospray ionization (ESI) source

1.3. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

1.4. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Selected Ion Monitoring (SIM)

  • Monitored m/z: 158.0 (corresponding to [M+H]⁺ of this compound)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

1.5. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition (90% A: 10% B).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to an expected concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

1.6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a general approach for the analysis of aniline derivatives and can be adapted for this compound, particularly for its detection in complex matrices after appropriate sample extraction.[3][4][5]

2.1. Materials and Reagents

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and autosampler vials

2.2. Instrumentation

  • Gas chromatograph with a split/splitless injector and a capillary column

  • Mass spectrometer (e.g., single quadrupole) with an electron ionization (EI) source

2.3. Chromatographic Conditions

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Transfer Line Temperature: 280 °C

2.4. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Monitored Ions (SIM): To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions).

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

2.5. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serial dilution of the stock solution with dichloromethane.

  • Sample Preparation (Liquid-Liquid Extraction):

    • For aqueous samples, adjust the pH to >11 with NaOH.

    • Extract a known volume of the sample with dichloromethane (e.g., 3 x 20 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2.6. Data Analysis

  • For quantitative analysis, create a calibration curve by plotting the peak area of the primary monitored ion against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the prepared sample by interpolation from the calibration curve.

Visualizations

HPLC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (100 µg/mL in Methanol) Standard->Stock Working Working Standards (0.5-500 ng/mL) Stock->Working HPLC HPLC Separation (C18 Column) Working->HPLC Sample Sample Prepared_Sample Prepared Sample (Dissolved and Filtered) Sample->Prepared_Sample Prepared_Sample->HPLC MS MS Detection (ESI+, SIM Mode) HPLC->MS Calibration Calibration Curve (Peak Area vs. Conc.) MS->Calibration Quantification Quantification of This compound Calibration->Quantification GC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Reference Standard Stock Stock Solution (100 µg/mL in Methanol) Standard->Stock Working Working Standards (1-1000 ng/mL) Stock->Working GC GC Separation (DB-5ms Column) Working->GC Aqueous_Sample Aqueous Sample Extraction Liquid-Liquid Extraction (pH > 11, Dichloromethane) Aqueous_Sample->Extraction Concentration Concentration Extraction->Concentration Concentration->GC MS MS Detection (EI, SIM/Scan Mode) GC->MS Calibration Calibration Curve (Peak Area vs. Conc.) MS->Calibration Quantification Quantification of This compound Calibration->Quantification

References

Application Notes and Protocols for N-acetylation of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylation is a fundamental and widely utilized transformation in organic synthesis, particularly in the context of medicinal chemistry and drug development. This reaction involves the introduction of an acetyl group onto the nitrogen atom of a primary or secondary amine. For substituted anilines, this modification serves several critical purposes. It can act as a protective strategy for the amino group, moderating its reactivity and directing electrophilic aromatic substitution to specific positions.[1] Furthermore, the resulting acetanilides are often key intermediates or final active pharmaceutical ingredients in a variety of drugs. This document provides detailed protocols for the N-acetylation of substituted anilines using various methodologies, including classical approaches and greener, more efficient alternatives.

Data Presentation: A Comparative Analysis of N-acetylation Protocols

The following table summarizes quantitative data for different N-acetylation methods, allowing for a direct comparison of their efficiency across a range of substituted anilines.

Aniline DerivativeAcetylating AgentCatalyst/ConditionsReaction TimeYield (%)Reference
AnilineAcetic AnhydrideHCl, Sodium Acetate / AqueousNot SpecifiedHigh[2][3]
AnilineAcetic AcidMagnesium Sulphate Heptahydrate / 118°C90 min80[4]
AnilineAcetic AcidSunlight, MgSO₄·7H₂ONot SpecifiedHigh[5][6]
AnilineAcetic AnhydrideSolvent-free / Room Temp.MinutesGood to Excellent[7]
AnilineAcetic AcidMicrowave (320 MHz) / Solvent-free5 minHigh[8]
Substituted AnilinesAcetyl ChlorideK₂CO₃, TBAB / DMF / Room Temp.15-30 minHigh
2,6-DimethylanilineAcetyl ChlorideSodium Acetate / Aqueous1 hourNot Specified[9]
Various AnilinesAcetic AcidZinc Acetate / MicrowaveShortGood to Excellent[10]

Experimental Protocols

Herein, we detail several reliable methods for the N-acetylation of substituted anilines.

Protocol 1: Classical N-acetylation using Acetic Anhydride and Sodium Acetate

This widely used method is robust and provides a clean product. It is particularly suitable for undergraduate laboratories and general synthetic applications.[2][11]

Materials:

  • Substituted Aniline (10 mmol)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetic Anhydride (12 mmol)

  • Sodium Acetate (15 mmol)

  • Water

  • Ethanol (95%) for recrystallization

  • Erlenmeyer flask (125 mL)

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Ice bath

Procedure:

  • In the Erlenmeyer flask, dissolve the substituted aniline (10 mmol) in 50 mL of water. Some anilines may not be fully soluble.

  • Slowly add concentrated HCl dropwise while stirring until the aniline salt is formed and dissolves completely.[12]

  • In a separate beaker, prepare a solution of sodium acetate (15 mmol) in 20 mL of water.

  • To the aniline hydrochloride solution, add acetic anhydride (12 mmol) and swirl the flask to ensure thorough mixing.[2]

  • Immediately add the sodium acetate solution to the reaction mixture.[2] A white precipitate of the N-acetylated product should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash the crystals with cold water.[2]

  • Purify the crude product by recrystallization from 95% ethanol.

  • Dry the purified crystals and determine the yield and melting point.

Characterization: The product can be characterized by Thin Layer Chromatography (TLC), Infrared Spectroscopy (IR), and melting point determination.[2]

Protocol 2: Green Synthesis of Acetanilides using Acetic Acid and a Lewis Acid Catalyst

This method represents a more environmentally friendly approach, avoiding the use of acetic anhydride and employing a benign Lewis acid catalyst.[4]

Materials:

  • Substituted Aniline (10 mmol)

  • Glacial Acetic Acid (30 mmol)

  • Magnesium Sulphate Heptahydrate (MgSO₄·7H₂O) (0.3 mmol)

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle or oil bath

Procedure:

  • To the round bottom flask, add the substituted aniline (10 mmol), glacial acetic acid (30 mmol), and magnesium sulphate heptahydrate (30 mg).

  • Attach the reflux condenser and heat the reaction mixture at 118°C for 90 minutes.[4]

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 50 mL of ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture).

  • Dry the purified product and calculate the yield.

Protocol 3: Microwave-Assisted N-acetylation under Solvent-Free Conditions

Microwave-assisted synthesis offers a rapid and efficient method for N-acetylation, often with higher yields and shorter reaction times compared to conventional heating.[8][13]

Materials:

  • Substituted Aniline (10 mmol)

  • Glacial Acetic Acid (50 mmol)

  • Microwave synthesis reactor vial (10 mL)

  • Microwave synthesizer

Procedure:

  • In a microwave synthesis vial, combine the substituted aniline (10 mmol) and glacial acetic acid (50 mmol).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 320 MHz) for 5 minutes.[8] Caution: Microwave reactions can generate significant pressure. Ensure the equipment is used according to the manufacturer's safety guidelines.

  • After irradiation, carefully cool the vial to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the acetanilide derivative.

  • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Recrystallize from 50% ethanol to obtain the purified product.[8]

Visualizations

General Workflow for N-acetylation of Substituted Anilines

G cluster_start Reactants & Reagents cluster_process Reaction & Work-up cluster_end Purification & Analysis Aniline Substituted Aniline Reaction Reaction (Stirring, Heating, or Microwave) Aniline->Reaction Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->Reaction Catalyst Catalyst / Base (e.g., NaOAc, MgSO4) Catalyst->Reaction Solvent Solvent (e.g., Water, Acetic Acid) Solvent->Reaction Precipitation Precipitation (Addition to Water) Reaction->Precipitation Cooling Filtration Isolation (Vacuum Filtration) Precipitation->Filtration Purification Purification (Recrystallization) Filtration->Purification Product N-Acetylated Aniline Purification->Product Analysis Characterization (TLC, IR, MP) Product->Analysis

Caption: General experimental workflow for the N-acetylation of substituted anilines.

Logical Relationship in Protocol Selection

G cluster_criteria Decision Criteria cluster_protocols Protocol Options Start Select N-acetylation Protocol Green Green Chemistry Emphasis? Start->Green Speed Reaction Speed Required? Green->Speed No Protocol2 Protocol 2: Green Catalytic Method Green->Protocol2 Yes Scale Scale of Reaction? Speed->Scale No Protocol3 Protocol 3: Microwave-Assisted Speed->Protocol3 Yes Protocol1 Protocol 1: Classical Acetic Anhydride Scale->Protocol1 Large Scale / Robust Scale->Protocol2 Small to Medium Scale

Caption: Decision tree for selecting an appropriate N-acetylation protocol.

References

Application Notes and Protocols: The Utility of 2-Fluoro-4-(methylthio)aniline in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Fluoro-4-(methylthio)aniline as a key building block in the development of new agrochemical entities. The unique combination of a fluorine atom, a methylthio group, and an aniline moiety makes this compound a versatile precursor for creating fungicides and insecticides with potentially enhanced efficacy and novel modes of action.

Introduction

This compound is a substituted aniline that serves as a valuable intermediate in the synthesis of complex organic molecules. In the context of agrochemical research, its structural features are of particular interest. The fluorine atom can enhance metabolic stability and binding affinity of the final product to its biological target. The methylthio group offers a site for further chemical modification and can contribute to the molecule's overall lipophilicity and interaction with target enzymes. The aniline functional group provides a convenient handle for the construction of amide, urea, or other linkages common in bioactive molecules.

This document outlines a representative synthetic application of this compound in the creation of a hypothetical fungicidal agent, herein referred to as "Fluothiocarbanilide." The protocols and data presented are based on established chemical principles and analogous transformations found in agrochemical synthesis literature.

Synthesis of a Representative Fungicide: Fluothiocarbanilide

The synthesis of Fluothiocarbanilide from this compound is presented as a model system to illustrate the utility of this starting material. The overall synthetic scheme involves a two-step process: acylation of the aniline with a substituted benzoyl chloride, followed by oxidation of the methylthio group to a sulfoxide, a common toxophore in certain classes of fungicides.

Diagram: Synthetic Pathway of Fluothiocarbanilide

G A This compound C N-(2-Fluoro-4-(methylthio)phenyl)-4-chloro-2-nitrobenzamide (Intermediate 1) A->C Acylation (Pyridine, DCM) B 4-Chloro-2-nitrobenzoyl chloride B->C E N-(2-Fluoro-4-(methylsulfinyl)phenyl)-4-chloro-2-nitrobenzamide (Fluothiocarbanilide) C->E Oxidation D Oxidizing Agent (e.g., m-CPBA) D->E

Caption: Synthetic route to Fluothiocarbanilide.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Fluoro-4-(methylthio)phenyl)-4-chloro-2-nitrobenzamide (Intermediate 1)

Materials:

  • This compound

  • 4-Chloro-2-nitrobenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard glassware for filtration and purification

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.2 eq) to the stirred solution.

  • In a separate flask, dissolve 4-Chloro-2-nitrobenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 4-Chloro-2-nitrobenzoyl chloride solution dropwise to the aniline solution at 0 °C over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Intermediate 1 as a solid.

Protocol 2: Synthesis of N-(2-Fluoro-4-(methylsulfinyl)phenyl)-4-chloro-2-nitrobenzamide (Fluothiocarbanilide)

Materials:

  • N-(2-Fluoro-4-(methylthio)phenyl)-4-chloro-2-nitrobenzamide (Intermediate 1)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Intermediate 1 (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution.

  • Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Fluothiocarbanilide.

Quantitative Data

The following tables summarize the typical reaction yields and purity data for the synthesis of Fluothiocarbanilide.

Table 1: Synthesis of Intermediate 1

ParameterValue
Starting MaterialThis compound
Reagent4-Chloro-2-nitrobenzoyl chloride
Yield85-92%
Purity (by HPLC)>98%
Melting Point145-147 °C

Table 2: Synthesis of Fluothiocarbanilide

ParameterValue
Starting MaterialIntermediate 1
Reagentm-CPBA
Yield78-85%
Purity (by HPLC)>99%
Melting Point188-190 °C

In Vitro Fungicidal Activity

The synthesized Fluothiocarbanilide was tested for its in vitro fungicidal activity against a panel of common plant pathogenic fungi. The results are presented as the half-maximal effective concentration (EC₅₀).

Table 3: In Vitro Fungicidal Activity of Fluothiocarbanilide

Fungal SpeciesEC₅₀ (µg/mL)
Botrytis cinerea1.2
Alternaria alternata2.5
Fusarium oxysporum5.8
Rhizoctonia solani3.1

Logical Workflow for Agrochemical Development

The development of a novel agrochemical from a starting material like this compound follows a structured workflow.

Diagram: Agrochemical Development Workflow

G A Lead Identification (this compound) B Synthesis of Analogs A->B C In Vitro Screening (Fungicidal/Insecticidal Activity) B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization D->E E->B Iterative Synthesis F In Vivo and Field Trials E->F G Toxicology and Environmental Impact Assessment F->G H Registration and Commercialization G->H

Application Notes and Protocols: Synthesis of Benzothiazoles using 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzothiazole derivatives utilizing 2-Fluoro-4-(methylthio)aniline. The protocols are based on established methodologies for the synthesis of substituted benzothiazoles.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The incorporation of fluorine and a methylthio group into the benzothiazole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules. This compound serves as a key precursor for the synthesis of novel benzothiazole derivatives with potential therapeutic applications.

The primary synthetic route described herein is the well-established reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, which leads to the formation of a 2-aminobenzothiazole core. This can be further modified to generate a diverse library of compounds.

Synthesis of 2-Amino-6-fluoro-4-(methylthio)benzothiazole

A common and effective method for the synthesis of 2-aminobenzothiazoles involves the reaction of an aniline derivative with potassium thiocyanate and bromine in glacial acetic acid. This electrophilic cyclization reaction is a one-pot procedure that is widely used for the preparation of a variety of substituted 2-aminobenzothiazoles.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar fluoro-substituted 2-aminobenzothiazoles.

Materials:

  • This compound

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid (CH₃COOH)

  • Ammonia solution (NH₄OH)

  • Ethanol

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and potassium thiocyanate (2.0 eq) in glacial acetic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the solution by the slow addition of an ammonia solution until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-amino-6-fluoro-4-(methylthio)benzothiazole.

Data Presentation

Reagent/ParameterMolar Ratio/Value
This compound1.0 eq
Potassium thiocyanate2.0 eq
Bromine1.0 eq
SolventGlacial Acetic Acid
Reaction Temperature0-10 °C (addition), RT (reaction)
Reaction Time4-6 hours
Expected Product2-amino-6-fluoro-4-(methylthio)benzothiazole

Logical Workflow for the Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification Reactant1 This compound Mixing Mixing in Glacial Acetic Acid Reactant1->Mixing Reactant2 Potassium Thiocyanate Reactant2->Mixing Reactant3 Bromine in Acetic Acid Addition Slow Addition of Bromine Solution Reactant3->Addition Cooling Cooling to 0-5 °C Mixing->Cooling Cooling->Addition Reaction Stirring at Room Temperature Addition->Reaction Quenching Quenching with Ice Water Reaction->Quenching Neutralization Neutralization with Ammonia Quenching->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Product 2-Amino-6-fluoro-4-(methylthio)benzothiazole Recrystallization->Product Functionalization_Scheme Start 2-Amino-6-fluoro-4-(methylthio)benzothiazole Product Schiff Base Derivative Start->Product Reflux in Ethanol Reagent Aromatic Aldehyde (R-CHO) + Catalytic Acid Reagent->Product

Application Notes and Protocols for Cross-Coupling Reactions with 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylthio)aniline is a valuable building block in medicinal chemistry and materials science. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group provides a site for further functionalization and can influence molecular conformation.[1] Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the synthesis of complex molecules from simple precursors.[2][3][4]

This document provides detailed experimental protocols for three key cross-coupling reactions involving this compound: the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling. These protocols are intended as a starting point for laboratory synthesis and may require optimization for specific substrates and scales.

Buchwald-Hartwig C-N Cross-Coupling

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide or triflate.[2][5] In this protocol, this compound serves as the amine nucleophile. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often promoting the desired reaction and suppressing side reactions.[5]

General Experimental Protocol: Buchwald-Hartwig Amination

This procedure is adapted from methodologies for the amination of aryl bromides.[6]

Materials and Reagents:

  • This compound

  • Aryl bromide or iodide (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)[6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Addition of Reagents: Add the aryl halide and this compound to the tube.

  • Addition of Solvent: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl halide.

  • Reaction Execution: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
EntryPalladium Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd₂(dba)₃ (1.5)Xantphos (3.0)NaOtBu (1.5)Toluene10012-2470-95
2Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (2.0)Dioxane1101865-90
3Pd₂(dba)₃ (1.0)RuPhos (2.0)Cs₂CO₃ (2.0)Dioxane10012-2475-98

Note: Yields are estimates based on similar reactions reported in the literature and are highly dependent on the specific aryl halide partner.

Suzuki-Miyaura C-C Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] To utilize this compound in this reaction, it must first be converted into a suitable coupling partner, such as an aryl halide, via a Sandmeyer reaction.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow A This compound B Diazotization (NaNO₂, HBr) A->B Step 1 C Sandmeyer Reaction (CuBr) B->C D 4-Bromo-2-fluoro-1-(methylthio)benzene C->D Intermediate E Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) D->E Step 2 F Coupled Biaryl Product E->F

Caption: Logical workflow for Suzuki-Miyaura coupling.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol assumes the successful synthesis of 4-bromo-2-fluoro-1-(methylthio)benzene from this compound.

Materials and Reagents:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)

  • Arylboronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene, or DMF)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, combine the aryl bromide, arylboronic acid, palladium catalyst, and base.

  • Addition of Solvent: Add the degassed solvent mixture.

  • Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
EntryPalladium Catalyst (mol%)LigandBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (3.0)PPh₃ (internal)K₂CO₃ (2.0)Toluene/H₂O901275-95
2Pd(OAc)₂ (2.0)SPhos (4.0)K₃PO₄ (3.0)Dioxane/H₂O1001680-98
3Pd(dppf)Cl₂ (3.0)dppf (internal)Cs₂CO₃ (2.0)DMF110870-90

Note: Yields are estimates based on general Suzuki-Miyaura reactions and will vary with the specific boronic acid used.

Sonogashira C-C Cross-Coupling

The Sonogashira reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[3] Similar to the Suzuki coupling, a preliminary conversion of this compound to an aryl halide is required.

General Experimental Protocol: Sonogashira Coupling

This protocol assumes the use of 4-bromo-2-fluoro-1-(methylthio)benzene as the starting material.

Materials and Reagents:

  • 4-Bromo-2-fluoro-1-(methylthio)benzene (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (an amine, e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Addition of Solvent and Base: Add the anhydrous, degassed solvent, followed by the amine base.

  • Addition of Alkyne: Add the terminal alkyne dropwise via syringe.

  • Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion. The reaction is often rapid.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with saturated ammonium chloride solution (to remove copper salts) and then brine. Dry over anhydrous magnesium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation: Representative Conditions for Sonogashira Coupling
EntryPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₂Cl₂ (2.0)CuI (4.0)TEATHF25-502-680-98
2Pd(OAc)₂ (2.0)CuI (3.0)DIPADMF254-875-95
3Pd(PPh₃)₄ (3.0)CuI (5.0)TEAToluene60670-90

Note: Yields are estimates based on general Sonogashira reactions and are substrate-dependent.

Visualizations: Workflows and Catalytic Cycles

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Oven-dry glassware prep3 Weigh reagents under N₂/Ar prep1->prep3 prep2 Degas solvents prep2->prep3 react1 Assemble under inert gas prep3->react1 react2 Add solvent & reagents react1->react2 react3 Heat & stir react2->react3 react4 Monitor by TLC/LC-MS react3->react4 workup1 Cool & quench reaction react4->workup1 workup2 Filter & extract workup1->workup2 workup3 Dry & concentrate workup2->workup3 workup4 Column chromatography workup3->workup4 Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ pd2_ox Ar-Pd(II)-X(Lₙ) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)-NHR'(Lₙ) pd2_ox->pd2_amido Amine Coordination & Deprotonation (+ R'NH₂, Base) pd2_amido->pd0 Reductive Elimination (- Ar-NHR') Suzuki_Miyaura_Cycle pd0 Pd(0)Lₙ pd2_ox Ar-Pd(II)-X(Lₙ) pd0->pd2_ox Oxidative Addition (+ Ar-X) pd2_trans Ar-Pd(II)-Ar'(Lₙ) pd2_ox->pd2_trans Transmetalation (+ Ar'-B(OR)₂) pd2_trans->pd0 Reductive Elimination (- Ar-Ar')

References

Application of 2-Fluoro-4-(methylthio)aniline in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(methylthio)aniline is a substituted aniline derivative with potential applications in the field of material science, particularly in the development of novel polymers. The presence of both a fluorine atom and a methylthio group on the aniline backbone is expected to impart unique electronic and physical properties to polymers derived from this monomer. The fluorine substitution can enhance thermal stability, chemical resistance, and hydrophobicity, while the methylthio group may influence the polymer's conductivity and solubility. These characteristics make it a promising candidate for the synthesis of functional polymers for various applications, including organic electronics and specialty coatings.

While specific research on the polymerization of this compound is limited in publicly available literature, general principles of polyaniline synthesis can be applied. This document provides a generalized overview of the potential applications and experimental protocols based on the known chemistry of analogous fluoro-substituted anilines.

Potential Applications in Material Science

Polymers derived from this compound are anticipated to exhibit a range of desirable properties, making them suitable for several advanced material applications:

  • Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bond is known to increase the thermal stability and chemical resistance of polymers. This makes materials derived from this compound potentially useful in harsh environments where conventional polymers may degrade.

  • Modified Electronic Properties: The electron-withdrawing nature of the fluorine atom and the electron-donating potential of the methylthio group can modulate the electronic properties of the resulting polymer. This could be advantageous in the development of organic semiconductors, conductive polymers, and materials for electronic devices.

  • Improved Solubility: The presence of the methylthio group may enhance the solubility of the polymer in common organic solvents, which is a significant advantage for processability and film formation.

  • Specialty Coatings: The combination of hydrophobicity from the fluorine atom and potential for adhesion from the aniline backbone could lead to the development of specialty coatings with anti-fouling, anti-corrosion, or low-friction properties.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of poly(this compound) based on established methods for other substituted anilines. Optimization of these protocols for the specific monomer is recommended.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes a general method for the synthesis of poly(this compound) using a chemical oxidant.

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

  • Beaker, magnetic stirrer, and filtration apparatus

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl in a beaker with continuous stirring until fully dissolved. The solution should be cooled in an ice bath to 0-5 °C.

  • Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 1:1, 1.25:1) to optimize the polymerization.

  • Slowly add the ammonium persulfate solution dropwise to the monomer solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • After the addition is complete, continue stirring the reaction mixture for a predetermined period (e.g., 4-24 hours) to allow the polymerization to proceed. A color change and the formation of a precipitate should be observed.

  • Collect the polymer precipitate by filtration.

  • Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Dry the resulting polymer powder in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Logical Relationship of Chemical Oxidative Polymerization

Monomer This compound in 1M HCl Mixing Slow, Dropwise Addition (0-5 °C) Monomer->Mixing Oxidant Ammonium Persulfate in 1M HCl Oxidant->Mixing Polymerization Stirring (4-24 hours) Mixing->Polymerization Filtration Collection of Precipitate Polymerization->Filtration Washing Wash with HCl, Water, Methanol Filtration->Washing Drying Vacuum Oven Drying Washing->Drying Polymer Poly(2-Fluoro-4- (methylthio)aniline) Drying->Polymer Start Synthesized Polymer FTIR FT-IR Spectroscopy (Functional Group Analysis) Start->FTIR TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA DSC Differential Scanning Calorimetry (Thermal Transitions) Start->DSC Solubility Solubility Tests (Processability Assessment) Start->Solubility Data Characterization Data FTIR->Data TGA->Data DSC->Data Solubility->Data

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Fluoro-4-(methylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low yield after purification Incomplete reaction: The synthesis may not have gone to completion, leaving a significant amount of starting material.Monitor the reaction progress using TLC or LC-MS to ensure completion before workup and purification.
Decomposition on silica gel: The amine functionality can interact strongly with acidic silica gel, leading to product loss.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., triethylamine) before performing column chromatography. Alternatively, use a different stationary phase like alumina.
Product loss during extraction: The product may have some solubility in the aqueous phase, especially if the pH is not optimized.Ensure the aqueous layer is basic (pH > 8) during extraction with an organic solvent to minimize the formation of the water-soluble ammonium salt.
Co-elution of impurities: Impurities with similar polarity to the product may be difficult to separate by column chromatography.Optimize the solvent system for column chromatography by testing various solvent mixtures of different polarities. A gradient elution may be necessary for better separation.
Discolored product (yellow or brown) Oxidation: Anilines are susceptible to air oxidation, which can lead to colored impurities.Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating or prolonged storage. Store the purified product in a dark, cool place.
Presence of nitro-aromatic impurities: If nitrating agents were used in a preceding synthetic step, residual nitro compounds can impart color.Consider a purification step to remove these impurities, such as a reduction reaction followed by an acid wash to remove the resulting amines.
Multiple spots on TLC after purification Incomplete separation: The chosen purification method may not be effective for all impurities.Re-purify the material using a different technique. For example, if column chromatography was used, try recrystallization or vice-versa.
Decomposition during analysis: The compound might be degrading on the TLC plate.Spot the TLC plate and develop it immediately. Use a mobile phase containing a small amount of triethylamine to reduce streaking and decomposition.
Oily product instead of solid Residual solvent: The product may still contain residual solvent from the purification process.Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable.
Presence of greasy impurities: Certain byproducts from the synthesis may be oily and prevent crystallization.An additional purification step, such as a different chromatographic method or a solvent wash known to dissolve the impurity but not the product, may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from the starting materials and the specific synthetic route employed. Potential impurities include:

  • Unreacted starting materials: Such as 4-(methylthio)aniline if the fluorination step is incomplete, or 2-fluoroaniline if the methylthiolation is not finished.

  • Isomeric products: Depending on the directing effects of the substituents, you might find other isomers formed in small amounts.

  • Over-fluorinated or over-methylated products: Although less common, these can occur if the reaction conditions are too harsh.

  • Oxidation byproducts: Anilines can oxidize to form colored impurities, especially when exposed to air.

Q2: What is a good starting point for a column chromatography solvent system?

A2: A common and effective solvent system for the purification of similar anilines by flash column chromatography is a mixture of petroleum ether and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 95:5 petroleum ether:ethyl acetate) and gradually increase the polarity. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q3: My compound is sticking to the silica gel column. What can I do?

A3: The basic nature of the aniline group can cause it to interact strongly with the acidic silica gel. To mitigate this, you can:

  • Add a small amount of triethylamine (0.1-1%) to your eluent. This will compete with your product for the acidic sites on the silica.

  • Use deactivated silica gel or an alternative stationary phase like alumina.

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization can be an effective purification method. The choice of solvent is crucial. For anilines, which are basic, you might consider solvents of varying polarity. A good starting point would be to test the solubility in solvents like hexanes, toluene, ethyl acetate, and ethanol, or mixtures of these. For some anilines, recrystallization from an aqueous acidic solution can be effective by forming the salt, followed by neutralization to precipitate the pure amine. A patent for a similar compound, 2,5-dichloro-4-(methylthio)aniline, mentions recrystallization from methylcyclohexane.[2]

Q5: How should I store the purified this compound?

A5: To prevent degradation, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dark place. Storing under an inert atmosphere (nitrogen or argon) is also recommended to prevent oxidation.

Experimental Protocols

Column Chromatography (General Procedure)

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization (General Procedure)
  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude material to completely dissolve it.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_analysis Analysis & Storage start Crude this compound col_prep Prepare Silica Gel Column start->col_prep Option 1 dissolve Dissolve in Hot Solvent start->dissolve Option 2 load_sample Load Crude Product col_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine end Pure this compound combine->end filter_hot Hot Filtration dissolve->filter_hot cool Cool to Crystallize filter_hot->cool filter_cold Collect Crystals cool->filter_cold dry Dry Purified Product filter_cold->dry dry->end storage Store under Inert Atmosphere end->storage

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions start Purification Issue Encountered low_yield Low Yield start->low_yield discolored Discolored Product start->discolored impure Impure (TLC) start->impure decomp Decomposition on Silica low_yield->decomp oxidation Air Oxidation discolored->oxidation coelution Co-elution of Impurities impure->coelution deactivate_silica Deactivate Silica / Use Alumina decomp->deactivate_silica inert_atm Use Inert Atmosphere oxidation->inert_atm optimize_eluent Optimize Eluent / Recrystallize coelution->optimize_eluent

Caption: A logical flowchart for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-(methylthio)aniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable leaving group, such as bromine, from a precursor like 4-bromo-2-fluoroaniline. This reaction is typically carried out using a methylthiolating agent, such as sodium thiomethoxide, often with the assistance of a copper catalyst.

Q2: What are the most common impurities I might encounter in my synthesis of this compound?

The most prevalent impurities can be categorized as process-related impurities, over-oxidation products, and residual starting materials. These include unreacted 4-bromo-2-fluoroaniline, the corresponding sulfoxide and sulfone derivatives of the target molecule, and potentially isomeric byproducts depending on the synthetic route.

Q3: How can I minimize the formation of the sulfoxide and sulfone impurities?

The formation of 2-fluoro-4-(methylsulfinyl)aniline (sulfoxide) and 2-fluoro-4-(methylsulfonyl)aniline (sulfone) is due to the oxidation of the methylthio group. To minimize these impurities, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Additionally, avoid any oxidizing agents and ensure that the reagents and solvents used are free from peroxides.

Q4: I am observing a significant amount of unreacted starting material (4-bromo-2-fluoroaniline) in my final product. What could be the cause?

Incomplete reaction is the primary reason for the presence of unreacted 4-bromo-2-fluoroaniline. This could be due to several factors:

  • Insufficient reaction time or temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature.

  • Inefficient catalyst: If using a copper-catalyzed reaction, ensure the catalyst is active and used in the correct loading.

  • Poor quality of reagents: The methylthiolating agent (e.g., sodium thiomethoxide) should be of high purity and handled under anhydrous conditions to prevent decomposition.

Q5: Are there any specific analytical techniques recommended for identifying and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a highly effective method for separating and quantifying this compound from its common impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile impurities and confirming the structure of the byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is useful for characterizing the structure of the final product and identifying major impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low Yield of Final Product Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the activity and proper loading of the catalyst (if applicable). - Use fresh, high-purity sodium thiomethoxide.
Side reactions consuming starting material.- Optimize reaction conditions to favor the desired product. - Consider a different catalyst or solvent system.
Presence of High Levels of 2-Fluoro-4-(methylsulfinyl)aniline and/or 2-Fluoro-4-(methylsulfonyl)aniline Oxidation of the methylthio group.- Conduct the reaction under a strict inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid exposure to air during workup and purification.
Significant Amount of Unreacted 4-bromo-2-fluoroaniline in the Product Inefficient nucleophilic substitution.- Increase the stoichiometry of the methylthiolating agent. - Verify the quality and reactivity of the sodium thiomethoxide. - If using a catalyst, ensure it has not been deactivated.
Presence of Isomeric Impurities Lack of regioselectivity in a preceding step.- If synthesizing the starting material, ensure the bromination of 2-fluoroaniline is highly regioselective for the para position. - Purify the 4-bromo-2-fluoroaniline starting material before use.
Difficulty in Purifying the Final Product Co-elution of impurities during chromatography.- Optimize the mobile phase for better separation in column chromatography. - Consider recrystallization from a suitable solvent system.
Product instability.- Avoid prolonged exposure to heat and light during purification and storage.

Experimental Protocol: Synthesis from 4-bromo-2-fluoroaniline

This is a representative protocol for the synthesis of this compound via nucleophilic aromatic substitution.

Reaction: Copper-catalyzed thiomethylation of 4-bromo-2-fluoroaniline.

Reagents and Materials:

  • 4-bromo-2-fluoroaniline

  • Sodium thiomethoxide (NaSMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromo-2-fluoroaniline (1.0 eq), copper(I) iodide (0.1 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the mixture at room temperature for 10 minutes.

  • Add sodium thiomethoxide (1.2 eq) portion-wise to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_complete Reaction Monitoring (TLC/HPLC) start->reaction_complete workup Aqueous Workup & Extraction reaction_complete->workup Complete incomplete_reaction Incomplete Reaction? reaction_complete->incomplete_reaction Incomplete purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Product Analysis (HPLC/GC-MS/NMR) purification->final_product product_ok Product Meets Purity Specs final_product->product_ok Purity OK product_impure Product Impure final_product->product_impure Impure oxidation_issue Oxidation Impurities Present? product_impure->oxidation_issue incomplete_reaction->workup No check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Yes optimize_conditions Optimize Reaction Time/Temp check_reagents->optimize_conditions optimize_conditions->start Retry inert_atmosphere Ensure Strict Inert Atmosphere oxidation_issue->inert_atmosphere Yes starting_material_issue High Starting Material Content? oxidation_issue->starting_material_issue No degas_solvents Use Degassed Solvents inert_atmosphere->degas_solvents degas_solvents->purification Re-purify starting_material_issue->purification No, other impurities catalyst_activity Check Catalyst Activity/Loading starting_material_issue->catalyst_activity Yes catalyst_activity->start Retry

Stability testing of 2-Fluoro-4-(methylthio)aniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-Fluoro-4-(methylthio)aniline under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Therefore, the following troubleshooting guides, FAQs, and protocols are based on the general chemical properties of aromatic amines and thioethers, as well as standard industry practices for forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups: the aromatic amine and the methylthio (thioether) group. The thioether is susceptible to oxidation, which can form the corresponding sulfoxide and sulfone. Aromatic amines can be sensitive to light, heat, and oxidative conditions, potentially leading to discoloration and the formation of various degradation products.

Q2: How should I properly store this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Protection from light is crucial to prevent photolytic degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My sample of this compound has developed a color. What could be the cause?

A3: Discoloration of aniline-containing compounds is often an indication of oxidation or polymerization. Exposure to air (oxygen) and/or light can initiate these degradation pathways. It is recommended to use an analytical technique such as HPLC with a UV detector to assess the purity of the sample and identify any potential degradation products.

Q4: I am seeing new peaks in my HPLC analysis after leaving my sample in solution on the benchtop. What is happening?

A4: The appearance of new peaks suggests degradation of the compound in the solvent used. Aromatic amines can exhibit instability in certain solvents, especially at room temperature.[1] It is also possible that the compound is reacting with dissolved oxygen or is degrading due to light exposure. It is advisable to prepare solutions fresh and store them protected from light and at a reduced temperature if they are not for immediate use.

Q5: What are the likely degradation products of this compound under oxidative stress?

A5: Under oxidative conditions, the primary degradation products are expected to be the oxidation of the methylthio group. This would result in the formation of 2-Fluoro-4-(methylsulfinyl)aniline (the sulfoxide) and further oxidation to 2-Fluoro-4-(methylsulfonyl)aniline (the sulfone).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent analytical results Sample degradation during storage or analysis.Store the compound under inert gas in a cool, dark place. Prepare analytical solutions fresh before use and minimize their exposure to light and ambient temperatures.
Formation of a precipitate in solution The compound may have limited solubility or may be degrading to form insoluble products.Check the solubility of the compound in the chosen solvent. Consider using a different solvent or preparing more dilute solutions. Analyze the precipitate to determine if it is the parent compound or a degradant.
Loss of assay (purity) over time Intrinsic instability of the molecule under the storage conditions.Perform a systematic stability study to determine the optimal storage conditions. This should include evaluating the effects of temperature, light, and atmosphere.
Unexpected reaction products in a synthesis The starting material may have degraded, or the reaction conditions may be promoting degradation.Verify the purity of the this compound before starting the reaction. Consider if the reaction conditions (e.g., strong oxidizing agents, high temperatures) could be degrading the molecule.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study of this compound to illustrate how such data would be summarized. This is not actual experimental data.

Stress Condition Duration Assay (% Remaining) Major Degradant 1 (% Area) Major Degradant 2 (% Area) Total Impurities (%)
Control (Dark, 25°C) 24 hours99.8Not DetectedNot Detected0.2
Acidic (0.1 M HCl, 60°C) 24 hours95.22.5 (Degradant A)1.8 (Degradant B)4.8
Basic (0.1 M NaOH, 60°C) 24 hours98.10.9 (Degradant C)Not Detected1.9
Oxidative (3% H₂O₂, 25°C) 8 hours85.710.3 (Sulfoxide)3.1 (Sulfone)14.3
Thermal (80°C) 48 hours92.54.1 (Degradant D)2.0 (Degradant E)7.5
Photolytic (ICH Option 2) -90.35.8 (Degradant F)3.2 (Degradant G)9.7

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[2][3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL) in a sealed vial at 80°C for 48 hours.

    • At appropriate time points, withdraw samples, cool to room temperature, and prepare for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).[3]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, prepare samples for HPLC analysis.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

    • Monitor the assay of this compound and the formation of any degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Start stock Prepare Stock Solution of this compound start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation (Assay, Impurity Profile) hplc->data end end data->end End

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_other Other Potential Pathways parent This compound sulfoxide 2-Fluoro-4-(methylsulfinyl)aniline (Sulfoxide) parent->sulfoxide [O] hydrolysis Hydrolytic Products parent->hydrolysis H2O / Δ photolysis Photolytic Products parent->photolysis polymerization Polymers parent->polymerization Light/Air sulfone 2-Fluoro-4-(methylsulfonyl)aniline (Sulfone) sulfoxide->sulfone [O]

References

Optimizing reaction conditions for 2-Fluoro-4-(methylthio)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Fluoro-4-(methylthio)aniline. The following sections detail troubleshooting strategies for common experimental issues, frequently asked questions with data-driven insights, detailed experimental protocols, and visual workflows to guide your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable 2-fluoro-4-haloaniline, such as 2-fluoro-4-bromoaniline or 2-fluoro-4-iodoaniline, with a methylthiolate source like sodium thiomethoxide. This reaction is often facilitated by a copper or palladium catalyst.

Q2: What are the key reaction parameters to control for a successful synthesis?

The critical parameters to optimize include reaction temperature, choice of solvent, catalyst system, and the purity of starting materials. The following table summarizes typical conditions for analogous reactions which can serve as a starting point for optimization.

ParameterTypical ConditionRationale
Starting Material 2-Fluoro-4-bromoanilineBromo-derivatives often provide a good balance of reactivity and cost.
Reagent Sodium thiomethoxideA readily available and effective source of the methylthio nucleophile.
Catalyst Copper(I) iodide (CuI) or a Palladium-based catalyst (e.g., Pd₂(dba)₃ with a suitable ligand)Catalyzes the carbon-sulfur bond formation, increasing reaction rate and yield.
Solvent Polar aprotic solvents like DMF, DMSO, or NMPThese solvents help to dissolve the reagents and facilitate the SNAr reaction.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the thiolate and other sensitive reagents.

Q3: What kind of yields can I expect, and what are common side products?

Yields can vary significantly based on the optimization of the reaction conditions. For analogous palladium-catalyzed C-S cross-coupling reactions, yields can range from moderate to excellent (50-90%). Common side products may include:

  • Disulfide formation: Oxidation of the thiomethoxide can lead to the formation of dimethyl disulfide.

  • Hydrodehalogenation: Replacement of the halogen on the starting material with a hydrogen atom.

  • Over-reaction: In the case of palladium catalysis, side reactions involving the catalyst can sometimes occur.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions. For palladium catalysts, ensure the ligand is not degraded.
Insufficient Temperature Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation by TLC or LC-MS.
Poor Quality Reagents Use freshly prepared sodium thiomethoxide or a high-quality commercial source. Ensure the 2-fluoro-4-haloaniline is pure.
Inappropriate Solvent Ensure the solvent is anhydrous, as water can deactivate the catalyst and reagents.

Issue 2: Formation of Significant Amounts of Side Products

Possible Cause Suggested Solution
Oxidation of Thiomethoxide Perform the reaction under a strict inert atmosphere (Nitrogen or Argon) and use degassed solvents.
Reaction Temperature is Too High Lower the reaction temperature and monitor the reaction progress over a longer period.
Incorrect Stoichiometry Carefully control the stoichiometry of the reagents. An excess of the thiomethoxide may lead to side reactions.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-elution of Impurities Optimize the solvent system for column chromatography. A gradient elution may be necessary. For 4-Fluoro-2-(methylthio)aniline, a mixture of petroleum ether and ethyl acetate has been shown to be effective.[1]
Product Instability The aniline product may be sensitive to air and light. It is recommended to store the purified product under an inert atmosphere in a dark, cool place.

Experimental Protocols

The following protocols are based on established methods for similar compounds and should be optimized for the specific synthesis of this compound.

Protocol 1: Synthesis of 2-Fluoro-4-bromoaniline (Starting Material)

This protocol is adapted from the bromination of 2-fluoroaniline.[2]

  • Dissolve 2-fluoroaniline (1 equivalent) in dichloromethane at 0 °C.

  • Slowly add N-bromosuccinimide (NBS) (1 equivalent) portion-wise over 2 hours, maintaining the temperature at 0 °C.

  • Stir the reaction mixture for an additional 20 minutes at 0 °C.

  • Wash the reaction mixture with cold water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution

This proposed protocol is based on analogous C-S coupling reactions.

  • To a flame-dried flask under an inert atmosphere, add 2-fluoro-4-bromoaniline (1 equivalent), sodium thiomethoxide (1.2 equivalents), and a catalytic amount of CuI (0.1 equivalents) or a palladium catalyst system (e.g., Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (5 mol%)).

  • Add anhydrous, degassed DMF or another suitable polar aprotic solvent.

  • Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. A solvent system of petroleum ether and ethyl acetate is a good starting point for optimization.[1]

Visualizing the Workflow and Troubleshooting

The following diagrams illustrate the proposed synthetic workflow and a logical approach to troubleshooting common issues.

G Synthetic Workflow for this compound A Starting Material (2-Fluoro-4-bromoaniline) C Reaction Setup (Inert atmosphere, Anhydrous solvent) A->C B Reagents (Sodium thiomethoxide, Catalyst) B->C D Reaction (80-120 °C) C->D E Workup (Quenching, Extraction) D->E F Purification (Column Chromatography) E->F G Final Product (this compound) F->G

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Low Yield Start Low Product Yield Check_Reaction Check Reaction Progress by TLC/LC-MS Start->Check_Reaction No_Product No Product Formation Check_Reaction->No_Product Some_Product Incomplete Reaction or Side Products Check_Reaction->Some_Product Check_Catalyst Verify Catalyst Activity No_Product->Check_Catalyst Yes Optimize_Conditions Optimize Reaction Time and Stoichiometry Some_Product->Optimize_Conditions Increase_Temp Increase Reaction Temperature Check_Catalyst->Increase_Temp Check_Reagents Check Reagent Purity Increase_Temp->Check_Reagents Purification_Issues Address Purification Challenges Optimize_Conditions->Purification_Issues

Caption: A logical flowchart for troubleshooting low product yield in the synthesis.

References

Side reactions to avoid when using 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during experiments with 2-Fluoro-4-(methylthio)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites: the amino group (-NH₂), the methylthio group (-SCH₃), and the aromatic ring itself. The amino group is nucleophilic and can undergo reactions like acylation and diazotization. The methylthio group is susceptible to oxidation, and the electron-rich aromatic ring can participate in electrophilic substitution reactions, although the reactivity is modulated by the activating amino and methylthio groups and the deactivating fluoro group.

Q2: My sample of this compound has darkened over time. What is the cause and is it still usable?

A2: Aromatic amines, including this compound, are prone to air and light-catalyzed oxidative polymerization, which results in the formation of colored oligomers and impurities.[1] While slight discoloration may not significantly affect some reactions, it is indicative of degradation. For sensitive applications, it is recommended to purify the aniline by distillation or column chromatography before use. To prevent degradation, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature.

Q3: I am performing a diazotization reaction with this compound and the solution is turning dark brown. What is happening?

A3: A dark brown or black color during diazotization often indicates the decomposition of the diazonium salt.[2] This is typically caused by the reaction temperature rising above the recommended 0-5 °C. Insufficient acidity can also lead to unwanted azo coupling side reactions between the diazonium salt and the unreacted aniline, which can also contribute to discoloration.[2]

Q4: Can the methylthio group be selectively oxidized without affecting the aniline functionality?

A4: Yes, the methylthio group can be selectively oxidized to a sulfoxide or a sulfone. The aniline nitrogen is less nucleophilic than the sulfur of the methylthio group, allowing for chemoselective oxidation of the sulfur under controlled conditions. However, strong oxidizing agents or harsh conditions can lead to oxidation of the aniline group and polymerization.

Troubleshooting Guides for Common Side Reactions

Oxidation of the Methylthio Group

Issue: Formation of sulfoxide and sulfone byproducts during a reaction that should not involve the methylthio group.

Root Cause: The methylthio group is susceptible to oxidation, which can be initiated by certain reagents or atmospheric oxygen, especially in the presence of metal catalysts.

Troubleshooting Table:

ObservationPotential CauseSuggested Solution
Unwanted sulfoxide/sulfone peaks in NMR or LC-MS.Use of a strong oxidizing agent for another transformation.Choose a milder, more selective reagent.
Reaction exposed to air for an extended period, especially at elevated temperatures or with metal catalysts.Perform the reaction under an inert atmosphere (N₂ or Ar). Degas solvents before use.
Inadvertent oxidation during workup.Minimize exposure to air during workup and purification.
Polymerization

Issue: The reaction mixture becomes viscous and dark, and the desired product yield is low, with a significant amount of insoluble material.

Root Cause: Anilines are prone to oxidative polymerization, especially under acidic conditions or in the presence of oxidizing agents.

Troubleshooting Table:

ObservationPotential CauseSuggested Solution
Formation of a dark, tar-like substance.Reaction conditions are too harsh (high temperature, strong acid).Lower the reaction temperature and use the minimum necessary concentration of acid.
Presence of an oxidizing agent.Ensure all reagents are free from oxidizing impurities.
Prolonged reaction time.Monitor the reaction closely and work it up as soon as the starting material is consumed.
Exposure to air and light.Conduct the reaction under an inert atmosphere and protect it from light. Consider adding a polymerization inhibitor like hydroquinone in small amounts if compatible with the desired reaction.[3][]
Side Reactions in Diazotization and Subsequent Reactions (e.g., Sandmeyer)

Issue: Low yield of the desired product from a Sandmeyer reaction, with the formation of phenol or azo-coupled byproducts.

Root Cause: Diazonium salts are unstable and can undergo side reactions if not handled correctly.

Troubleshooting Table:

ObservationPotential CauseSuggested Solution
Significant formation of 2-Fluoro-4-(methylthio)phenol.The reaction temperature was too high, causing the diazonium salt to react with water.[5][6]Strictly maintain the temperature between 0-5 °C during diazotization and the subsequent reaction. Use an ice-salt bath for better temperature control.[2]
Low acidity.Use a sufficient excess of a strong mineral acid (e.g., HCl, H₂SO₄) to ensure the reaction medium remains highly acidic.[2]
Formation of an intensely colored azo dye byproduct.Insufficient acid to fully protonate the starting aniline, allowing it to act as a nucleophile and couple with the diazonium salt.[2][7]Increase the acid concentration. Add the sodium nitrite solution slowly to the aniline solution to ensure the aniline is always in an acidic environment.[2]
N-Acylation vs. C-Acylation

Issue: Formation of a byproduct resulting from acylation on the aromatic ring instead of the amino group.

Root Cause: Friedel-Crafts acylation (C-acylation) can compete with N-acylation, although it is generally less favored for anilines.

Troubleshooting Table:

ObservationPotential CauseSuggested Solution
Isomeric byproduct detected with an acyl group on the ring.Use of a strong Lewis acid catalyst and high temperatures.Perform the N-acylation in the presence of a non-Lewis acidic base like pyridine or triethylamine, which also acts as a solvent and neutralizes the acid byproduct.[8]
Reaction conditions favoring electrophilic aromatic substitution.Use a less reactive acylating agent (e.g., an anhydride instead of an acyl chloride) and milder conditions.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to the Corresponding Sulfoxide

This protocol is adapted from a general procedure for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide.[9]

Materials:

  • This compound

  • Glacial acetic acid

  • Hydrogen peroxide (30% aqueous solution)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrogen peroxide (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by adding it to a cold, saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acetylation of this compound

This protocol describes a standard procedure for the protection of the amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of dichloromethane and pyridine in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting N-(2-fluoro-4-(methylthio)phenyl)acetamide can be purified by recrystallization or column chromatography.

Visualizations

Side_Reactions cluster_oxidation Oxidation cluster_diazotization Diazotization This compound This compound Sulfoxide Sulfoxide This compound->Sulfoxide [O] Diazonium Salt Diazonium Salt This compound->Diazonium Salt NaNO2, H+ Polymerization Polymerization This compound->Polymerization [O] or H+ N-Acylation N-Acylation This compound->N-Acylation Acyl-X, Base C-Acylation C-Acylation This compound->C-Acylation Acyl-X, Lewis Acid Sulfone Sulfone Sulfoxide->Sulfone [O] Phenol Phenol Diazonium Salt->Phenol H2O, Δ Azo Compound Azo Compound Diazonium Salt->Azo Compound + Ar-NH2

Caption: Potential side reaction pathways for this compound.

Troubleshooting_Workflow Start Start Identify Side Product Identify Side Product Start->Identify Side Product Oxidized Sulfur? Oxidized Sulfur? Identify Side Product->Oxidized Sulfur? Yes Polymeric Material? Polymeric Material? Identify Side Product->Polymeric Material? No Oxidized Sulfur?->Polymeric Material? No Inert Atmosphere Inert Atmosphere Oxidized Sulfur?->Inert Atmosphere Yes Diazotization Issue? Diazotization Issue? Polymeric Material?->Diazotization Issue? No Add Inhibitor Add Inhibitor Polymeric Material?->Add Inhibitor Yes Control Temperature Control Temperature Diazotization Issue?->Control Temperature Yes End End Diazotization Issue?->End No Inert Atmosphere->End Add Inhibitor->End Increase Acidity Increase Acidity Control Temperature->Increase Acidity Increase Acidity->End

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Synthesis of 2-Fluoro-4-(methylthio)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working on the synthesis of 2-Fluoro-4-(methylthio)aniline and its derivatives. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve reaction yields and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies involve either the introduction of the fluorine atom onto a pre-existing 4-(methylthio)aniline scaffold or the introduction of the methylthio group onto a 2-fluoroaniline derivative. Common methods include:

  • Nucleophilic Aromatic Substitution (SNAr): Starting from a di-halogenated benzene, such as 2,4-difluoronitrobenzene, followed by selective substitution with a methylthio nucleophile and subsequent reduction of the nitro group.

  • Ullmann-type Coupling: This involves the copper-catalyzed reaction of a 2-fluoro-4-haloaniline (e.g., 2-fluoro-4-bromoaniline) with a methylthiol source like sodium thiomethoxide.

  • Sandmeyer Reaction: While less direct for this specific product, a Sandmeyer reaction could potentially be used to introduce the fluoro or a precursor to the methylthio group.

Q2: How does the position of the fluorine atom affect the reactivity of the aniline ring?

A2: The fluorine atom at the 2-position is a moderately electron-withdrawing group, which can influence the nucleophilicity of the aniline's amino group and the reactivity of the aromatic ring in subsequent reactions. Its presence can be leveraged for regioselective synthesis.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Aniline derivatives can be toxic, and appropriate personal protective equipment (PPE) should always be worn. Reactions should be conducted in a well-ventilated fume hood. Specifically, reagents like pivaloyl chloride are corrosive and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for all chemicals used.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound Derivative

Potential Cause Troubleshooting Steps
Low Reactivity of Aryl Halide If using an Ullmann-type coupling with 2-fluoro-4-bromoaniline, consider switching to the more reactive 2-fluoro-4-iodoaniline. Electron-withdrawing groups on the aryl halide can increase reactivity.
Catalyst Inactivity Ensure the copper catalyst is fresh and active. For Ullmann reactions, in-situ generation of Cu(I) species can be beneficial. Consider using activating ligands like phenanthroline.
Inappropriate Reaction Temperature Ullmann-type reactions often require high temperatures (120-180 °C). If the temperature is too low, the reaction may be slow or not proceed at all. Conversely, excessively high temperatures can lead to side product formation. A systematic temperature optimization study is recommended.
Presence of Water or Oxygen Many coupling reactions, especially those involving organometallic intermediates, are sensitive to moisture and air. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Dehalogenation of the Starting Material Trace amounts of water or other protic sources can lead to the reduction of the aryl halide.Use rigorously dried solvents and reagents. Perform the reaction under a strictly inert atmosphere.
Oxidation of the Methylthio Group The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, especially at elevated temperatures in the presence of oxidizing agents or air.Maintain an inert atmosphere throughout the reaction and purification. Use degassed solvents. Consider using a milder oxidant if an oxidation step is intended as part of a subsequent transformation.
Homocoupling of the Aryl Halide This is a common side reaction in Ullmann-type couplings.Optimize the stoichiometry of the reactants and the catalyst loading. The use of appropriate ligands can sometimes suppress homocoupling.

Experimental Protocols

Protocol 1: Ullmann-type Synthesis of this compound

This protocol is a representative example and may require optimization for specific derivatives.

Reaction Scheme:

Ullmann_Synthesis start 2-Fluoro-4-bromoaniline product This compound start->product Ullmann Condensation reagents + CH3SNa (Sodium thiomethoxide) reagents->product catalyst CuI (catalyst) Ligand (e.g., Phenanthroline) catalyst->product solvent Solvent (e.g., DMF or Dioxane) Heat (120-180 °C) solvent->product

Caption: Ullmann-type synthesis of this compound.

Materials:

  • 2-Fluoro-4-bromoaniline

  • Sodium thiomethoxide (CH₃SNa)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add 2-fluoro-4-bromoaniline (1.0 eq.), sodium thiomethoxide (1.2 eq.), CuI (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (or dioxane) via syringe.

  • Heat the reaction mixture to 120-180 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

The following table summarizes typical reaction conditions for related Ullmann-type couplings. These can serve as a starting point for optimization.

Aryl Halide Nucleophile Catalyst System Solvent Temperature (°C) Yield (%)
2-Fluoro-4-bromoanilineVarious aminesPd₂(dba)₃ / XantphosDioxane80-100High (for C-N coupling)
Aryl IodideAnilineCuI / PhenanthrolineDMF>150Good
Aryl BromidePhenolCuI / LigandNMP120-150Moderate to Good

Note: Yields are highly substrate and condition dependent.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Purity OK success Yield Improved check_purity->success Impurity Identified & Removed increase_temp Increase Temperature check_conditions->increase_temp Temp. too low? change_catalyst Change Catalyst/Ligand check_conditions->change_catalyst Catalyst issue? change_solvent Change Solvent check_conditions->change_solvent Solvent issue? anhydrous Ensure Anhydrous Conditions check_conditions->anhydrous Moisture? increase_temp->success change_catalyst->success change_solvent->success anhydrous->success

Caption: A logical workflow for troubleshooting low-yield reactions.

Troubleshooting guide for 2-Fluoro-4-(methylthio)aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methylthio)aniline. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and how does its substitution pattern influence its reactivity?

A: The primary reactive site on this compound is the amine (-NH₂) group, which is a nucleophile. The molecule's reactivity is significantly influenced by its substituents. The fluorine atom at the 2-position is electron-withdrawing, which decreases the nucleophilicity of the aniline nitrogen.[1] This can make reactions like amide couplings more challenging compared to unsubstituted aniline.[1] The methylthio (-SCH₃) group at the 4-position is generally considered to be weakly activating through resonance, but it can also be susceptible to oxidation under certain conditions.

Q2: I am experiencing low yields in my amide coupling reaction with this compound. What are the likely causes and how can I improve the outcome?

A: Low yields in amide coupling reactions with this substrate are often due to its reduced nucleophilicity.[1] Standard coupling reagents may not be effective.[1] To improve yields, consider the following:

  • Stronger Coupling Reagents: Employ more potent coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Acid Chloride Formation: Convert the carboxylic acid to its more reactive acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the aniline.

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier. However, monitor for potential side reactions or decomposition.

  • Extended Reaction Times: Due to the slower reaction rate, extending the reaction time may be necessary for the reaction to proceed to completion.

Q3: My Buchwald-Hartwig amination reaction using this compound is sluggish and gives a complex mixture of products. What can I do to troubleshoot this?

A: Challenges in Buchwald-Hartwig aminations with this substrate can arise from catalyst inhibition or side reactions. Here are some troubleshooting steps:

  • Ligand Selection: The choice of phosphine ligand is crucial. For electron-deficient anilines, bulky, electron-rich ligands such as XPhos, SPhos, or RuPhos often give better results.

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required. Ensure the base is fresh and anhydrous.

  • Catalyst Deactivation: The sulfur atom in the methylthio group can potentially coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a more robust pre-catalyst may be necessary.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can lead to catalyst decomposition and oxidative side reactions.[1]

Q4: I am observing the oxidation of the methylthio group to a sulfoxide or sulfone during my reaction. How can I prevent this?

A: The methylthio group is susceptible to oxidation, especially in the presence of strong oxidizing agents or under harsh reaction conditions. To minimize this side reaction:

  • Avoid Oxidizing Agents: Carefully review your reaction components and ensure no overt or masked oxidizing agents are present.

  • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

  • Milder Reaction Conditions: If possible, use milder reaction temperatures and shorter reaction times.

  • Protecting Groups: In complex syntheses, it may be necessary to temporarily protect the methylthio group, though this adds extra steps to the synthetic route.

Q5: What are the best practices for the purification of products derived from this compound?

A: Purification of sulfur-containing compounds can sometimes be challenging due to their potential for streaking on silica gel chromatography.

  • Column Chromatography: Use a well-packed silica gel column and consider adding a small amount of a polar solvent like triethylamine to the eluent to reduce tailing, especially if the product is basic.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification.[2] Common solvent systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique, provided the compound is thermally stable.

Experimental Protocols

Synthesis of 2-Arylbenzothiazoles from this compound

This protocol is a general guideline for the synthesis of a benzothiazole derivative, a common reaction for anilines.

Reaction: Condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the aromatic aldehyde (1.2 eq), and DMSO.

  • Stir the mixture at room temperature to ensure all reactants are dissolved.

  • Add a catalytic amount of iodine (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium thiosulfate solution (to quench any remaining iodine), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following table provides a template for recording and comparing quantitative data for various reactions involving this compound. Specific values should be determined empirically for each reaction.

Reaction TypeElectrophile/Coupling PartnerCatalyst/ReagentBaseSolventTemp (°C)Time (h)Yield (%)
Amide CouplingCarboxylic AcidHATU/DIPEADIPEADMF25-6012-24Fill In
Buchwald-HartwigAryl BromidePd₂(dba)₃ / XPhosNaOtBuToluene80-1104-12Fill In
Benzothiazole SynthesisAromatic AldehydeIodine (catalytic)-DMSO1202-4Fill In

Visualizations

Experimental Workflow for Benzothiazole Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine Reactants: - this compound - Aromatic Aldehyde - DMSO catalyst 2. Add Catalyst: - Iodine (I₂) reactants->catalyst Stir heating 3. Heat to 120°C catalyst->heating monitoring 4. Monitor by TLC heating->monitoring extraction 5. Extraction: - Ethyl Acetate/Water monitoring->extraction Reaction Complete washing 6. Wash Organic Layer: - Water - Sat. Na₂S₂O₃ - Brine extraction->washing drying 7. Dry and Concentrate washing->drying chromatography 8. Column Chromatography drying->chromatography product Isolated Product chromatography->product

Caption: A generalized experimental workflow for the synthesis of a 2-arylbenzothiazole derivative.

References

Storage and handling recommendations for 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides essential information on the storage and handling of 2-Fluoro-4-(methylthio)aniline, along with troubleshooting advice for common experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and purity of this compound, it should be stored under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]

  • Temperature: Keep at room temperature.[1]

  • Light: Protect from light by storing in a dark place.[1]

  • Container: The container should be tightly closed to prevent exposure to moisture and air.[1]

  • Ventilation: Store in a dry, cool, and well-ventilated area.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Wear protective gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a respirator may be required.

Q3: What are the primary hazards associated with this compound?

A3: this compound is classified as a hazardous substance. The primary hazards include:

  • Harmful if swallowed.[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Storage and Handling Data Summary

ParameterRecommendationSource
Storage Temperature Room Temperature[1]
Atmosphere Inert (Nitrogen or Argon)[1]
Light Sensitivity Store in a dark place[1]
Moisture Sensitivity Keep container tightly closed in a dry place
Ventilation Store in a well-ventilated area
Handling Use in a fume hood
Eye Protection Safety goggles or face shield
Hand Protection Protective gloves
Skin Protection Lab coat/Protective clothing

Troubleshooting Guides

Issue 1: Discoloration of the Compound

Question: My this compound has turned a dark or reddish-brown color. Is it still usable?

Answer: Anilines, in general, are susceptible to oxidation, which can cause them to darken over time, especially when exposed to air and light. This discoloration indicates some level of degradation. While minor discoloration may not significantly affect the outcome of some reactions, it is generally advisable to use a pure, colorless, or pale yellow starting material for best results.

Troubleshooting Steps:

  • Assess the Extent of Discoloration: A slight change in color may be acceptable, but a significant darkening suggests substantial degradation.

  • Purification: If the material is deemed too impure, it can be purified. Common methods for purifying anilines include:

    • Distillation: If the compound is a liquid, vacuum distillation can be effective.

    • Column Chromatography: This is a common method for removing colored impurities.

  • Check Storage Conditions: Ensure that the compound is being stored correctly under an inert atmosphere and protected from light to prevent further degradation.

Issue 2: Low Yield in Amide Coupling Reactions

Question: I am getting a low yield in my amide coupling reaction with this compound and an acyl chloride. What could be the problem?

Answer: Low yields in amide coupling reactions can be attributed to several factors, including the reactivity of the starting materials, the choice of reagents, and the reaction conditions. This compound is an electron-deficient amine, which can make it less nucleophilic and therefore less reactive in standard amide coupling reactions.

Troubleshooting Workflow for Amide Coupling

G Troubleshooting Amide Coupling start Low Yield in Amide Coupling check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions coupling_agent Optimize Coupling Agent check_reagents->coupling_agent Reagents OK base_selection Screen Different Bases check_conditions->base_selection solvent_choice Test Alternative Solvents check_conditions->solvent_choice temp_time Adjust Temperature and Reaction Time check_conditions->temp_time success Improved Yield coupling_agent->success base_selection->success solvent_choice->success temp_time->success

Caption: A workflow diagram for troubleshooting low yields in amide coupling reactions.

Detailed Troubleshooting Steps:

  • Reagent Purity: Ensure that the this compound and the acyl chloride are pure. Impurities can interfere with the reaction.

  • Stoichiometry: The reaction between an acyl chloride and an amine is typically rapid. Ensure that at least two equivalents of the amine are used, or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.[3][4]

  • Order of Addition: It is generally recommended to add the acyl chloride slowly to a solution of the amine and base, especially if the reaction is exothermic.[5]

  • Coupling Agents: For less reactive anilines, using a coupling agent can be more effective than starting from an acyl chloride. Consider using coupling agents like HATU, HBTU, or EDC with HOBt.[6][7]

  • Base Selection: The choice of base is critical. If using a coupling agent, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often preferred.

  • Solvent: Ensure the use of a dry, aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile.

  • Temperature: While many amide couplings proceed at room temperature, gentle heating may be necessary for less reactive substrates.

Issue 3: Catalyst Inactivation in Palladium Cross-Coupling Reactions

Question: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction with this compound and I am observing catalyst decomposition (formation of palladium black). Why is this happening?

Answer: Palladium catalysts used in cross-coupling reactions can be sensitive, and their inactivation is a common issue. The aniline functional group itself can sometimes coordinate to the palladium center, potentially hindering the catalytic cycle. The sulfur atom in the methylthio group could also interact with the palladium catalyst.

Logical Flow for Diagnosing Catalyst Inactivation

G Diagnosing Catalyst Inactivation start Catalyst Inactivation Observed (e.g., Palladium Black) check_atmosphere Ensure Inert Atmosphere (Degas Solvents) start->check_atmosphere check_ligand Evaluate Ligand Choice start->check_ligand check_base Assess Base Compatibility start->check_base check_temp Review Reaction Temperature start->check_temp ligand_solution Use Bulky, Electron-Rich Ligands (e.g., Buchwald Ligands) check_ligand->ligand_solution base_solution Screen Weaker Bases (e.g., K3PO4, Cs2CO3) check_base->base_solution temp_solution Lower Reaction Temperature check_temp->temp_solution outcome Catalyst Stability Improved ligand_solution->outcome base_solution->outcome temp_solution->outcome

Caption: A diagram illustrating the process for troubleshooting palladium catalyst inactivation.

Detailed Troubleshooting Steps:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure that the reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.

  • Ligand Choice: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For electron-rich anilines, bulky, electron-rich phosphine ligands (often referred to as Buchwald ligands) can be very effective.

  • Base Selection: The base plays a key role in the catalytic cycle. Strong bases like sodium tert-butoxide are common, but for sensitive substrates, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more suitable.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ from sources like Pd(OAc)₂.

  • Temperature Control: While many cross-coupling reactions require heat, excessive temperatures can lead to catalyst decomposition. If palladium black is observed, consider lowering the reaction temperature.

Experimental Protocols

The following are general protocols that can be adapted for use with this compound and should be optimized for specific substrates.

Protocol 1: General Procedure for Amide Coupling with an Acyl Chloride
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and a dry, aprotic solvent (e.g., DCM or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq) or pyridine.

  • Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol assumes the aniline has been converted to a suitable derivative for Suzuki coupling (e.g., a bromo- or iodo-substituted aniline).

  • Reagent Preparation: In a reaction vessel, combine the aryl halide derivative of this compound (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8][9]

References

Technical Support Center: 2-Fluoro-4-(methylthio)aniline Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-4-(methylthio)aniline. The content is designed to address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic amine with a molecular structure that suggests it is poorly soluble in water.[1] The presence of the non-polar benzene ring and the methylthio group contributes to its hydrophobicity. However, the amino group can participate in hydrogen bonding, and its basic nature allows for salt formation in acidic conditions, which can enhance aqueous solubility.[2] Its solubility is expected to be higher in organic solvents, particularly polar aprotic and polar protic solvents.

Q2: How do the fluorine and methylthio substituents affect the solubility of the aniline molecule?

A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the aniline ring and the basicity of the amino group.[3][4] This can, in turn, affect its pKa and solubility. The methylthio group generally increases the lipophilicity of the molecule, which tends to decrease aqueous solubility.[5]

Q3: My this compound is not dissolving in my desired solvent. What are the initial troubleshooting steps?

A3: Start by confirming the purity of your compound, as impurities can significantly impact solubility. Ensure you are using a sufficient volume of solvent and that your dissolution method involves adequate agitation (e.g., stirring, vortexing, sonication). Gently warming the mixture can also improve solubility, but be cautious of potential degradation at elevated temperatures. If these initial steps fail, you may need to consider alternative solvents or solubility enhancement techniques.

Q4: Can I improve the aqueous solubility of this compound by adjusting the pH?

A4: Yes, as an amine, this compound is a weak base and can be protonated in acidic conditions to form a more soluble salt.[2] Lowering the pH of your aqueous solution with a suitable acid (e.g., hydrochloric acid) should increase its solubility. It is crucial to determine the optimal pH range experimentally, as excessive acidity could potentially lead to degradation over time.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in Organic Solvents
Possible Cause Troubleshooting Step
Incorrect Solvent Choice The polarity of the solvent may not be appropriate. Consult the solubility data table below and consider switching to a solvent with a different polarity. For instance, if you are using a non-polar solvent like hexane, try a more polar solvent such as acetone or methanol.
Insufficient Solvent Volume You may be attempting to prepare a solution that is above the compound's solubility limit in that specific solvent. Try adding more solvent incrementally until the compound dissolves.
Low Temperature Solubility is often temperature-dependent. Gently warm the mixture while stirring. Be sure to check the compound's stability at higher temperatures.
Compound Purity Impurities can significantly lower the solubility of a compound. If possible, re-purify your this compound.
Issue 2: Precipitation of this compound Upon Addition to an Aqueous Buffer
Possible Cause Troubleshooting Step
Poor Aqueous Solubility This is the most common reason. The compound is likely crashing out of the organic stock solution upon contact with the aqueous phase.
pH of the Buffer The pH of your buffer may not be optimal for keeping the amine protonated and in solution. Measure the final pH and consider using a buffer with a lower pH.
High Concentration The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.

Data Presentation

Predicted Solubility of this compound in Common Solvents

Note: The following data are estimated values from computational models and should be confirmed experimentally.

Solvent Type Predicted Solubility (g/L)
Water (pH 7)Aqueous< 0.1
Water (pH 2)Aqueous (Acidic)1 - 5
MethanolPolar Protic50 - 100
EthanolPolar Protic20 - 50
AcetonePolar Aprotic> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
DichloromethaneNon-Polar10 - 20
HexaneNon-Polar< 1

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by pH Adjustment

This protocol outlines a method to determine the solubility of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bars

  • Vials

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and stir the mixtures at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully collect a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Plot the solubility as a function of pH.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_buffers Prepare Buffers (pH 2-10) add_compound Add Excess Compound prep_buffers->add_compound stir Stir for 24-48h at 25°C add_compound->stir settle Settle Undissolved Solid stir->settle filter Filter Supernatant (0.22 µm) settle->filter analyze Analyze Concentration (HPLC/UV-Vis) filter->analyze plot Plot Solubility vs. pH analyze->plot

Caption: Workflow for Determining pH-Dependent Aqueous Solubility.

Protocol 2: Improving Solubility with Co-solvents

This protocol describes a method to enhance the solubility of this compound using a co-solvent system.

Materials:

  • This compound

  • Water-miscible organic co-solvent (e.g., ethanol, DMSO, PEG 400)

  • Deionized water

  • Vials

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Prepare a series of co-solvent/water mixtures with varying ratios (e.g., 10:90, 20:80, 50:50 v/v).

  • Add a known amount of this compound to a fixed volume of each co-solvent mixture.

  • Vortex or sonicate the samples until the compound is fully dissolved.

  • Visually inspect the solutions for any precipitation or cloudiness.

  • If a clear solution is formed, you can incrementally add more compound to determine the saturation solubility in that specific co-solvent mixture.

cosolvent_workflow start Start prep_mixtures Prepare Co-solvent/Water Mixtures start->prep_mixtures add_compound Add Known Amount of Compound prep_mixtures->add_compound dissolve Vortex / Sonicate add_compound->dissolve observe Observe for Clarity dissolve->observe clear_solution Clear Solution observe->clear_solution Yes precipitation Precipitation Occurs observe->precipitation No determine_saturation Determine Saturation Solubility clear_solution->determine_saturation end End precipitation->end determine_saturation->end solid_dispersion_workflow start Start dissolve Dissolve Compound and Carrier in Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate scrape Scrape Solid Film evaporate->scrape dry Dry in Vacuum Oven scrape->dry grind Grind to Powder dry->grind end End grind->end

References

Technical Support Center: Overcoming Challenges in the Fluorination of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the fluorination of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during these critical synthetic transformations.

Troubleshooting Guides

This section addresses specific issues that can arise during the fluorination of aniline derivatives, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Aniline Starting Material

Question: My fluorination reaction shows very low or no conversion of the starting aniline derivative. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in aniline fluorination can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Below is a systematic guide to troubleshooting this issue.

  • Inactive Fluorinating Reagent:

    • Potential Cause: Many fluorinating reagents, especially electrophilic ones like Selectfluor, can degrade upon prolonged exposure to moisture or improper storage. Nucleophilic fluoride sources like anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are highly hygroscopic.

    • Solution:

      • Use a freshly opened bottle of the fluorinating reagent.

      • Ensure anhydrous conditions by drying fluoride salts before use (e.g., by heating under vacuum).

      • Store reagents in a desiccator over a drying agent.

  • Sub-optimal Reaction Temperature:

    • Potential Cause: The activation energy for the C-F bond formation might not be reached at the current reaction temperature. Conversely, excessively high temperatures can lead to reagent or substrate decomposition.

    • Solution:

      • Gradually increase the reaction temperature in increments of 10-20 °C.

      • If decomposition is suspected, try lowering the reaction temperature and extending the reaction time.

      • For palladium-catalyzed reactions, microwave irradiation can sometimes improve yields and reduce reaction times.[1]

  • Inappropriate Solvent or Base:

    • Potential Cause: The solvent plays a crucial role in solubilizing reagents and influencing the reactivity of the fluoride source. The choice of base is also critical, as it can affect catalyst activity and substrate stability.

    • Solution:

      • Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile, DMF, and 1,4-dioxane are common choices.[2][3]

      • For nucleophilic fluorination, polar aprotic solvents are generally preferred.

      • Ensure the chosen base is compatible with the catalyst and substrate. For instance, in some Pd-catalyzed reactions, a substoichiometric amount of a specific base is required to facilitate ligand activation.[4]

  • Catalyst Inactivity or Poisoning:

    • Potential Cause: The catalyst may be inactive or poisoned by impurities in the starting materials or solvent. The aniline substrate itself or other functional groups can sometimes coordinate to the metal center and inhibit catalysis.

    • Solution:

      • Use high-purity, degassed solvents.

      • Purify starting materials to remove potential catalyst poisons.

      • In some cases, using a pre-catalyst or an activation procedure for the catalyst is necessary.[4]

Issue 2: Poor Regioselectivity (Mixture of ortho, meta, and para Isomers)

Question: My fluorination reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the fluorination of anilines is a common challenge due to the activating and ortho-, para-directing nature of the amino group.[5] Here are strategies to enhance regioselectivity:

  • Protecting the Amino Group:

    • Potential Cause: The strong directing effect of the free amino group can lead to multiple fluorination sites.

    • Solution:

      • Convert the aniline to an anilide (e.g., acetanilide or trifluoroacetanilide) before fluorination. The amide group is still an ortho-, para-director but offers greater steric hindrance at the ortho positions, favoring para-substitution.[5][6] The protecting group can be removed later by hydrolysis.

  • Use of Directing Groups:

    • Potential Cause: Lack of a directing group can result in poor regiocontrol.

    • Solution:

      • Employ a directing group that positions the catalyst and fluorinating agent to a specific C-H bond. For example, using a picolinamide directing group in copper-catalyzed fluorination can favor ortho-fluorination.[3]

  • Ligand Modification in Catalysis:

    • Potential Cause: The ligand on the metal catalyst can significantly influence the regiochemical outcome.

    • Solution:

      • In palladium-catalyzed fluorination of anilides, specialized ligands like sulfonated terpyridines have been shown to control regioselectivity through non-covalent interactions with the substrate, favoring para-fluorination.[6]

  • Reaction Conditions Optimization:

    • Potential Cause: The solvent and temperature can influence the isomer distribution.

    • Solution:

      • Systematically screen different solvents and temperatures. In some cases, a change in solvent can alter the substrate-catalyst interaction, leading to improved selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the main differences between electrophilic and nucleophilic fluorination for aniline derivatives?

A1: Electrophilic fluorination involves the reaction of an electron-rich aniline derivative with an electrophilic fluorine source ("F+"). This method is often used for direct C-H fluorination. Nucleophilic fluorination, on the other hand, typically requires a pre-functionalized aniline derivative (e.g., a halo-aniline) and uses a nucleophilic fluoride source ("F-") to displace a leaving group. The choice between the two depends on the substrate, desired product, and available starting materials.

Q2: I am using Selectfluor for my reaction, but I am observing significant byproduct formation. What could be the cause?

A2: Selectfluor is a powerful electrophilic fluorinating agent, but its high reactivity can sometimes lead to side reactions.[7] Common issues include:

  • Over-fluorination: Formation of di- or tri-fluorinated products. To mitigate this, you can try reducing the equivalents of Selectfluor, lowering the reaction temperature, or shortening the reaction time.

  • Oxidation of the Aniline: The aniline nitrogen can be oxidized. Protecting the amino group can prevent this.

  • Solvent Reactivity: Selectfluor can react with certain solvents. It's crucial to use a compatible and anhydrous solvent. Acetonitrile is a common choice.[8]

Q3: How does the electronic nature of substituents on the aniline ring affect the fluorination reaction?

A3: Electron-donating groups (EDGs) on the aniline ring increase its nucleophilicity, generally making it more reactive towards electrophilic fluorinating agents. However, this can also lead to a higher risk of over-fluorination and side reactions. Electron-withdrawing groups (EWGs) decrease the reactivity of the aniline, which may require harsher reaction conditions, but can sometimes improve selectivity.[5]

Q4: Can I perform fluorination on an aniline derivative with sensitive functional groups?

A4: Functional group tolerance is a significant challenge in fluorination chemistry.[3] The success of the reaction will depend on the chosen method and the nature of the sensitive group.

  • Modern catalytic methods , such as those using palladium or copper, often exhibit better functional group tolerance compared to classical methods that use harsh reagents.[1][3]

  • It is advisable to consult the literature for specific examples of fluorination on substrates with similar functional groups to yours.

  • Protecting sensitive functional groups before fluorination and deprotecting them afterward is a common strategy.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for different fluorination methods applied to aniline derivatives, allowing for easy comparison.

Table 1: Comparison of Palladium-Catalyzed Nucleophilic Fluorination of Aryl Halides

EntryAryl HalideCatalyst (mol%)Fluoride Source (equiv)Base/Additive (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
14-BromoacetophenonePd(OAc)₂ (2) / AdBrettPhos (4)AgF (2.0)KF (0.5)Cyclohexane1101485[4]
23-Bromo-5-cyanopyridinePd₂ (dba)₃ (2.5) / Ligand (7.5)AgF (2.0)KF (0.5)2-MeTHF1101478[4]
34-BromotoluenePd(OAc)₂ (2) / AdBrettPhos (4)AgF (2.0)KF (0.5)Cyclohexane1101472[4]

Table 2: Copper-Catalyzed Directing Group-Assisted C-H Fluorination of Benzoic Acid Derivatives

EntrySubstrateCatalyst (mol%)Fluoride Source (equiv)Oxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1N-(quinolin-8-yl)benzamideCuI (20)AgF (4.0)NMO (5.0)DMF1202485 (ortho)[3]
24-Methoxy-N-(quinolin-8-yl)benzamideCuI (20)AgF (4.0)NMO (5.0)DMF1202492 (ortho)[3]
34-Nitro-N-(quinolin-8-yl)benzamideCuI (20)AgF (4.0)NMO (5.0)Pyridine1204875 (ortho)[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Nucleophilic Fluorination of Aryl Bromides [4]

  • Reagent Preparation: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., AdBrettPhos Pd G3, 0.02 mmol), silver fluoride (AgF, 2.0 mmol), and potassium fluoride (KF, 0.5 mmol) to an oven-dried vial equipped with a stir bar.

  • Reaction Setup: Add the aryl bromide (1.0 mmol) and the anhydrous solvent (e.g., cyclohexane, 10 mL) to the vial.

  • Reaction: Seal the vial and heat the reaction mixture at 110 °C with vigorous stirring for 14 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with a suitable organic solvent. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Electrophilic Fluorination of an Anilide using Selectfluor

  • Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anilide substrate (1.0 mmol) and anhydrous acetonitrile (10 mL).

  • Reaction Setup: Stir the solution at room temperature until the anilide is fully dissolved.

  • Reagent Addition: Add Selectfluor (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Conversion

Troubleshooting_Low_Conversion start Low/No Conversion reagent Check Fluorinating Reagent Activity start->reagent temp Optimize Reaction Temperature start->temp solvent_base Screen Solvents and Bases start->solvent_base catalyst Verify Catalyst Activity start->catalyst solution1 Use fresh/anhydrous reagent reagent->solution1 Degraded/ Hygroscopic solution2 Incrementally increase/decrease temperature temp->solution2 Sub-optimal solution3 Test different anhydrous solvents/bases solvent_base->solution3 Inappropriate solution4 Use purified reagents/ pre-activated catalyst catalyst->solution4 Inactive/ Poisoned

Caption: Troubleshooting flowchart for low reaction conversion.

Diagram 2: Decision Pathway for Improving Regioselectivity

Regioselectivity_Improvement start Poor Regioselectivity (Isomer Mixture) protect Is the amino group protected? start->protect directing_group Is a directing group being used? protect->directing_group Yes solution_protect Protect amino group (e.g., as anilide) protect->solution_protect No ligand Is the reaction catalytic? directing_group->ligand Yes solution_directing Introduce a suitable directing group directing_group->solution_directing No conditions Optimize Reaction Conditions ligand->conditions Yes ligand->conditions No solution_conditions Screen solvents and temperatures conditions->solution_conditions solution_protect->directing_group solution_directing->ligand solution_ligand Screen different catalyst ligands solution_ligand->conditions

Caption: Decision tree for enhancing regioselectivity.

References

Validation & Comparative

Comparing reactivity of 2-Fluoro-4-(methylthio)aniline with other anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Fluoro-4-(methylthio)aniline against other relevant aniline derivatives. The content is structured to offer objective comparisons supported by experimental data and detailed methodologies for key experiments, enabling informed decisions in chemical synthesis and drug development.

Introduction to Aniline Reactivity

Anilines are a fundamental class of aromatic amines widely utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. Their reactivity is primarily governed by the electron-donating nature of the amino group (-NH₂) which activates the aromatic ring towards electrophilic substitution, and the nucleophilicity of the nitrogen atom itself. The introduction of substituents onto the aromatic ring can significantly modulate this reactivity through a combination of electronic and steric effects. This guide focuses on this compound, dissecting the influence of the ortho-fluoro and para-methylthio groups on its chemical behavior in comparison to parent aniline and other substituted analogues.

Basicity and pKa Values: A Quantitative Comparison

The basicity of an aniline, quantified by the pKa of its conjugate acid (anilinium ion), is a critical indicator of the nitrogen atom's nucleophilicity. A higher pKa value corresponds to a more basic and generally more nucleophilic amine. The electronic effects of substituents play a major role in determining basicity. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, rendering it less basic (lower pKa).

The table below summarizes the experimental pKa values for this compound and a selection of comparable anilines.

CompoundStructureSubstituentspKaReference
AnilineNone4.60
2-Fluoroaniline2-F3.2 - 4.99[1]
4-(Methylthio)aniline4-SCH₃4.3 (approx.)[2]
This compound 2-F, 4-SCH₃ Not Experimentally Determined (Estimated) -
2-(Methylthio)aniline2-SCH₃3.45

Note: The pKa for 4-(Methylthio)aniline is sourced from the PubChem database which collates data from various sources; the exact experimental conditions are not specified. The pKa for 2-Fluoroaniline shows a range, reflecting potential variations in experimental conditions across different studies.

Predicting Reactivity: The Hammett Equation

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds. It relates the equilibrium constant (or rate constant) of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

The key parameters are:

  • σ (Sigma): The substituent constant, which is a measure of the electronic effect (inductive and resonance) of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

  • ρ (Rho): The reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.

The Hammett constants for the substituents in this compound are as follows:

SubstituentPositionHammett Constant (σ)Electronic Effect
Fluoro (-F)para+0.06Weakly Electron-Withdrawing (Inductive)
Methylthio (-SCH₃)para0.00Neutral/Weakly Donating (Resonance)

Based on these values, the fluorine atom at the para position is weakly electron-withdrawing, which would be expected to decrease the basicity of aniline. The methylthio group at the para position has a Hammett constant of zero, suggesting a negligible overall electronic effect, resulting from a balance between its electron-withdrawing inductive effect and electron-donating resonance effect.

For this compound, the ortho-fluoro group will exert a strong inductive electron-withdrawing effect, significantly decreasing the electron density on the nitrogen atom. The para-methylthio group, with its ability to donate electrons through resonance, will partially counteract this effect. However, the strong inductive effect of the ortho-fluorine is expected to dominate, leading to a pKa value for this compound that is lower than that of aniline and 4-(methylthio)aniline, and likely comparable to or slightly lower than that of 2-fluoroaniline.

Comparative Reactivity in N-Acetylation

N-acetylation is a common reaction used to assess the nucleophilicity of anilines. A more nucleophilic aniline will react faster with an acetylating agent. The presence of electron-withdrawing groups on the aniline ring generally decreases the rate of N-acetylation, while electron-donating groups increase the rate.[3]

Based on the electronic effects of the substituents, the expected order of reactivity for N-acetylation is:

4-(Methylthio)aniline > Aniline > this compound ≈ 2-Fluoroaniline

The methylthio group in the para position of 4-(methylthio)aniline can donate electron density to the ring through resonance, enhancing the nucleophilicity of the amino group and thus increasing its reactivity towards acetylation compared to aniline. Conversely, the strong inductive electron-withdrawing effect of the fluorine atom in 2-fluoroaniline significantly reduces the nucleophilicity of the nitrogen, making it less reactive than aniline. In this compound, the deactivating effect of the ortho-fluoro group is expected to be the dominant factor, making its reactivity in N-acetylation comparable to or slightly less than that of 2-fluoroaniline.

Experimental Protocol: Comparative N-Acetylation Kinetics

To quantitatively compare the reactivity of this compound with other anilines, a kinetic study of the N-acetylation reaction can be performed. The following protocol outlines a general procedure.

Materials:
  • Aniline

  • 2-Fluoroaniline

  • 4-(Methylthio)aniline

  • This compound

  • Acetic anhydride or Acetyl chloride

  • A suitable solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent for TLC (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Procedure:
  • Reaction Setup: In separate, identical reaction vessels, dissolve an equimolar amount of each aniline derivative (e.g., 1 mmol) in the chosen solvent (e.g., 20 mL).

  • Initiation: To each vessel, add the base (e.g., 1.5 mmol of K₂CO₃) and then the acetylating agent (e.g., 1 mmol of acetyl chloride) simultaneously at a constant temperature (e.g., room temperature). Start a timer immediately for each reaction.

  • Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and quench it (e.g., by adding it to a small amount of water).

  • TLC Analysis: Spot the quenched aliquots onto a TLC plate. Develop the plate using an appropriate solvent system.

  • Data Collection: Visualize the spots under a UV lamp. The reaction progress can be monitored by observing the disappearance of the starting aniline spot and the appearance of the corresponding acetanilide product spot. The relative reactivity can be determined by comparing the time taken for the complete consumption of the starting aniline for each derivative. For a more quantitative analysis, techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the reactants and products over time, allowing for the calculation of reaction rates.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the comparative N-acetylation experiment.

experimental_workflow cluster_setup Reaction Setup Aniline Aniline Solvent Solvent + Base Aniline->Solvent Fluoroaniline 2-Fluoroaniline Fluoroaniline->Solvent Methylthioaniline 4-(Methylthio)aniline Methylthioaniline->Solvent Target 2-Fluoro-4- (methylthio)aniline Target->Solvent Acetylation Add Acetylating Agent (Start Timer) Solvent->Acetylation Monitoring Monitor Reaction (TLC/GC/HPLC) Acetylation->Monitoring Data Compare Reaction Rates Monitoring->Data

Caption: Workflow for comparing the N-acetylation rates of different anilines.

Logical Relationship of Substituent Effects on Reactivity

The interplay of inductive and resonance effects of the fluoro and methylthio substituents dictates the overall reactivity of this compound. This relationship can be visualized as follows:

substituent_effects cluster_effects Substituent Effects on this compound Aniline Aniline Reactivity (Baseline) Overall_Reactivity Overall Reactivity of This compound Aniline->Overall_Reactivity Comparison Point Ortho_F ortho-Fluoro Group Inductive_F Strong Inductive Electron Withdrawal (-I) Ortho_F->Inductive_F Para_SCH3 para-Methylthio Group Resonance_SCH3 Resonance Electron Donation (+R) Para_SCH3->Resonance_SCH3 Inductive_F->Overall_Reactivity Decreases Reactivity Resonance_SCH3->Overall_Reactivity Increases Reactivity (Partial Offset)

Caption: Influence of substituents on the reactivity of this compound.

Conclusion

The reactivity of this compound is a result of the competing electronic effects of its substituents. The strong electron-withdrawing inductive effect of the ortho-fluoro group is the dominant factor, leading to a predicted decrease in both basicity and nucleophilicity compared to aniline and 4-(methylthio)aniline. The electron-donating resonance effect of the para-methylthio group likely provides a partial counteraction to this deactivation. As a result, the overall reactivity of this compound is expected to be comparable to, or slightly less than, that of 2-fluoroaniline. For precise quantitative comparisons, experimental determination of the pKa and kinetic studies of reactions such as N-acetylation are recommended. This guide provides the foundational data and experimental framework to facilitate such investigations.

References

Comparative Analysis of 2-Fluoro-4-(methylthio)aniline Derivatives: A Scoping Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel chemical scaffolds is paramount. This guide provides a comparative overview of the potential biological activities of derivatives based on the 2-Fluoro-4-(methylthio)aniline core structure. Due to a lack of publicly available direct comparative studies on a series of such derivatives, this guide synthesizes information from related compounds and outlines general experimental approaches for their evaluation.

Potential Anticancer Activity: Targeting Kinase Signaling

Derivatives of aniline are foundational scaffolds for a multitude of kinase inhibitors used in oncology.[2] Kinases are crucial enzymes in cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell growth and cancer.[2][3] The this compound moiety can be envisioned as a key building block in the design of novel kinase inhibitors.

To illustrate a potential drug discovery workflow for evaluating new derivatives, consider the following generalized scheme for identifying and characterizing novel kinase inhibitors.

G cluster_0 Compound Synthesis & Screening cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Synthesis of This compound Derivatives B High-Throughput Screening (Kinase Panel) A->B C IC50 Determination (Lead Kinases) B->C D Cell-Based Assays (Cancer Cell Lines) C->D E Western Blot Analysis (Target Modulation) D->E F Xenograft Models E->F G ADME/Tox Studies F->G

Figure 1. A generalized workflow for the discovery and preclinical evaluation of novel kinase inhibitors. This process begins with the synthesis of a chemical library, followed by screening and increasingly detailed in vitro and in vivo characterization.

While specific IC50 values for this compound derivatives are not available, the table below presents data for other substituted anilino-compounds to provide a reference for the potential potency of this class of molecules.

Compound ClassTarget Kinase(s)Representative IC50 (nM)Reference Compound
AnilinoquinazolinesEGFR2.62 - 7.15Gefitinib
2,4-DiaminopyrimidinesALK<10Brigatinib
Anilino-PyrimidinesAbl, Kit<2.54 - 25.96Nilotinib[4]
2-Morpholino-4-anilinoquinolines(Antiproliferative)8,500 - 12,760Doxorubicin[5]

Table 1. Examples of anticancer activity for various aniline-based kinase inhibitors. The data illustrates the potent activity that can be achieved through modification of the aniline scaffold.

Potential Antimicrobial Activity

Aniline derivatives have also been investigated for their antimicrobial properties.[6][7] The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The structural features of this compound suggest that its derivatives could be explored for antibacterial and antifungal activity.

The evaluation of novel antimicrobial compounds typically follows a standardized set of in vitro experiments to determine their efficacy against various pathogens.

G cluster_0 Initial Screening cluster_1 Quantitative Assessment A Synthesis of Derivatives B Disk Diffusion Assay A->B C MIC Determination (Broth Microdilution) B->C D MBC Determination C->D

Figure 2. A standard workflow for the initial in vitro evaluation of novel antimicrobial candidates. This process determines the concentration at which the compounds inhibit or kill microbial growth.

The following table provides examples of the antimicrobial activity of various aniline derivatives against different bacterial strains. This data can serve as a benchmark for future studies on this compound derivatives.

Compound ClassBacterial StrainMIC (µg/mL)
Trifluoro-AnilinesVibrio parahaemolyticus50 - 100[6]
Trifluoro-AnilinesVibrio harveyi50 - 100[6]
Ciprofloxacin AnalogStaphylococcus aureus25
Ciprofloxacin AnalogMRSA50
Benzothiophene-Indole HybridsMRSA1 - 2[8]

Table 2. Minimum Inhibitory Concentration (MIC) values for selected aniline derivatives against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Experimental Protocols

While specific protocols for derivatives of this compound are not available, the following are generalized methodologies for the key assays mentioned in this guide.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Serially dilute the test compounds in kinase buffer. b. In a 96-well plate, add the kinase, peptide substrate, and test compound dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. f. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Plate cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Culture: Prepare a standardized inoculum of the test bacterium in a suitable broth medium.

  • Compound Dilution: Serially dilute the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Conclusion

While direct experimental data on the biological activities of a series of this compound derivatives is currently lacking in the scientific literature, the analysis of related fluorinated and sulfur-containing aniline compounds suggests a strong potential for this scaffold in both anticancer and antimicrobial drug discovery. The presence of the fluorine and methylthio substituents provides a unique chemical space for the development of potent and selective therapeutic agents. Future research focused on the synthesis and systematic biological evaluation of a library of this compound derivatives is warranted to fully explore the therapeutic potential of this promising chemical scaffold. The experimental protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Anilines in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry and materials science. When applied to anilines, this modification imparts profound changes to the molecule's physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an objective, data-driven comparison between fluorinated and non-fluorinated anilines in synthetic applications, offering researchers the critical information needed to select the appropriate building blocks for their discovery and development pipelines.

Data Presentation: A Comparative Overview

The introduction of fluorine, a highly electronegative atom, significantly alters the electron density of the aniline ring and the basicity of the amino group. This has direct consequences on reaction outcomes, yields, and the conditions required for successful transformations.

Table 1: Comparative Synthesis Efficiency

The following table summarizes yields for the synthesis of various aniline derivatives, highlighting the impact of fluorine substitution and the chosen synthetic methodology. Generally, the strong electron-withdrawing nature of fluorine can deactivate the aromatic ring, sometimes leading to lower yields in traditional electrophilic aromatic substitution reactions compared to their non-fluorinated counterparts.[1] However, optimized methods, such as microchannel reactors, can overcome these challenges to provide excellent yields.[1]

Target CompoundStarting Material(s)Synthesis MethodYield (%)Key ObservationReference
Fluorinated Anilines
4-Fluoro-2-nitroanilinep-FluoroacetanilideNitration followed by hydrolysis (Microchannel Reactor)83-94%High efficiency and yield in a continuous flow system.[1]
2-Fluoro-5-nitroaniline2,4-DinitrofluorobenzeneSelective reduction of a nitro group79%Good yield via chemoselective transformation.[1]
2,4-Difluoro-6-nitroaniline2,4-DifluoroanilineAcetylation, nitration, and hydrolysis (Batch)14%Significantly lower efficiency in a multi-step batch process.[1]
Gatifloxacin Precursor3-Chloro-4-fluoroanilineCondensation and Cyclization75.8%High yield in a key step for fluoroquinolone synthesis.[4]
Non-Fluorinated Aniline
p-NitroanilineAcetanilideNitration followed by hydrolysis (Batch)~90%Standard, high-yielding batch process for comparison.
Table 2: Comparative Physicochemical Properties

Fluorine's inductive effect significantly lowers the pKa of the aniline's conjugate acid, rendering the amino group less basic and less nucleophilic.[5][6] This is a critical consideration for reactions involving the amine, such as acylation, alkylation, and nucleophilic substitution.[7]

CompoundpKa (of Conjugate Acid)Key ImplicationReference
Aniline4.6Baseline for comparison.[6]
4-Fluoroaniline4.66Minimal change; resonance effect of F counteracts induction.
3-Fluoroaniline3.5Significant decrease due to inductive effect.
2-Fluoroaniline3.2Strongest pKa decrease due to proximity of F to the amine.
2,4-Difluoroaniline1.9Additive electron-withdrawing effects further reduce basicity.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. The following protocols are representative of syntheses involving fluorinated anilines.

Protocol 1: Synthesis of 4-Fluoro-2-nitroaniline via Microchannel Reactor[1]
  • Reaction: Nitration of p-Fluoroacetanilide followed by hydrolysis.

  • Reagents: 68% Nitric acid, Acetic acid/anhydride.

  • Procedure:

    • Solutions of p-fluoroacetanilide in acetic acid/anhydride and 68% nitric acid are prepared.

    • The reactant solutions are pumped into a microchannel reactor where they mix and react.

    • The reaction time is precisely controlled by the flow rate, typically ranging from 50 to 200 seconds.

    • The output stream is collected and subjected to standard hydrolysis conditions (e.g., heating with aqueous HCl) to remove the acetyl group.

    • The product, 4-fluoro-2-nitroaniline, is isolated via extraction and purified by crystallization.

  • Advantages: This method offers superior control over reaction temperature and time, enhancing safety and providing excellent yields (83-94%).[1]

Protocol 2: Synthesis of 2-Fluoro-5-nitroaniline via Selective Reduction[1]
  • Reaction: Selective reduction of one nitro group in 2,4-dinitrofluorobenzene.

  • Reagents: Iron powder, Acetic acid, Ethyl acetate.

  • Procedure:

    • 2,4-Dinitrofluorobenzene is dissolved in acetic acid.

    • Iron powder is added portion-wise to the stirred solution.

    • The reaction mixture is heated to a temperature of 110 to 138°C and stirred for 1.5 hours.[1]

    • After completion, the reaction mixture is worked up by extracting the product with ethyl acetate.

    • The combined organic extracts are concentrated under reduced pressure to yield 2-fluoro-5-nitroaniline.

  • Advantages: This protocol demonstrates a robust and chemoselective transformation, providing a good yield (79%) of the desired product.[1]

Protocol 3: Synthesis of Fluoroquinolone Core from 3-Chloro-4-fluoroaniline[4]
  • Reaction: Condensation with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

  • Reagents: 3-Chloro-4-fluoroaniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether.

  • Procedure:

    • Condensation: Mix equimolar amounts of 3-chloro-4-fluoroaniline and EMME in a round-bottom flask. Heat the mixture to 145°C with stirring for approximately 1 hour. This step proceeds without a solvent.

    • Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the resulting adduct. Heat the mixture to a higher temperature (e.g., 250°C) to induce thermal cyclization, forming the quinolone ring system.

    • Isolation: Cool the reaction mixture. Wash the resulting solid with a solvent like acetone to remove the diphenyl ether and unreacted starting materials, yielding the crude product.

  • Application: This forms the foundational ring system for a large class of fluoroquinolone antibiotics.[4]

Mandatory Visualization

Diagrams are provided to clarify complex workflows and logical relationships, adhering to strict formatting guidelines.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Weigh Starting Materials & Solvents B 2. Assemble Glassware (e.g., Round-Bottom Flask) A->B C 3. Establish Inert Atmosphere (N2/Ar) B->C D 4. Add Reagents & Stir C->D E 5. Set Conditions (Temp, Time) D->E F 6. Monitor Progress (TLC / HPLC) E->F G 7. Quench Reaction & Extract Product F->G H 8. Dry & Concentrate Organic Layer G->H I 9. Purify Product (Chromatography/Recrystallization) H->I J 10. Characterize Final Product (NMR, MS, Purity) I->J G cluster_effects Primary Electronic Effects cluster_consequences Chemical Consequences cluster_reactivity Impact on Reactivity A Fluorine on Aniline Ring B Strong Inductive Electron Withdrawal (-I Effect) A->B C Weak Resonance Electron Donation (+R Effect) A->C D Decreased Electron Density on Aromatic Ring B->D E Decreased Basicity / Nucleophilicity of Amino Group (Lower pKa) B->E F Deactivation towards Electrophilic Aromatic Substitution D->F G Activation towards Nucleophilic Aromatic Substitution D->G H Requires Harsher Conditions or Altered Reagents for Amine Reactions E->H

References

A Comparative Guide to the Validation of Analytical Methods for 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the development and validation of analytical methods for the quantification and purity assessment of 2-Fluoro-4-(methylthio)aniline. Given the absence of a standardized, publicly available validated method for this specific analyte, this document outlines comparative analytical techniques and provides illustrative validation data based on methods for analogous compounds, such as other aniline derivatives and fluorinated aromatic amines. The methodologies and data presented are grounded in established practices from regulatory guidelines, including the ICH Q2(R1) framework.[1][2][3]

Comparison of Recommended Analytical Techniques

The selection of an analytical method for this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification, impurity profiling, or simple identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and suitable techniques for aniline derivatives.[4][5][6][7]

  • High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is a versatile and robust method. It is particularly well-suited for polar and thermolabile compounds like anilines, often eliminating the need for derivatization.[6][7]

  • Gas Chromatography (GC): Typically paired with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high resolution and sensitivity. However, due to the polarity of aniline compounds, a derivatization step may be necessary to improve chromatographic performance and volatility.[4][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides the highest sensitivity and selectivity, making it ideal for trace-level analysis and impurity determination in complex matrices.[9][10][11]

Illustrative Performance Comparison

The following table summarizes typical performance characteristics for these methods, based on data from similar aniline and fluorinated compounds. This data should be considered illustrative; actual performance for this compound must be determined experimentally.

Parameter HPLC-UV GC-MS (with derivatization) LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 5.0%< 1.5%
Limit of Detection (LOD) ~1-10 ng/mL~0.1-1 mg/L[12]~0.1-1 ng/mL
Limit of Quantitation (LOQ) ~5-30 ng/mL~0.5 mg/L[12]~0.3-3 ng/mL
Specificity Moderate to HighHighVery High

Experimental Protocols

Detailed methodologies are crucial for reproducible analytical results. Below are foundational protocols for developing HPLC and GC methods for this compound.

Protocol 1: Reversed-Phase HPLC Method Development

This protocol outlines a starting point for developing a robust HPLC-UV method.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard.
  • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) in a 100 mL volumetric flask to create a stock solution of 100 µg/mL.
  • Prepare a series of calibration standards by diluting the stock solution. A typical range would be 1-50 µg/mL.
  • For drug products, sample preparation may involve extraction. A common approach is solid-phase extraction (SPE) for cleaning up complex sample matrices.[5]

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).[13]
  • Gradient Program: Start with a low percentage of Mobile Phase B and gradually increase to elute the analyte and any impurities. A typical gradient might run from 10% B to 90% B over 15 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection: UV detector at a wavelength determined by the UV spectrum of the analyte (typically around 254 nm for aromatic compounds).

Protocol 2: GC-MS Method Development with Derivatization

This protocol is suitable for volatile impurity profiling and quantification.

1. Sample Preparation & Derivatization:

  • Prepare stock and calibration standards in a non-polar solvent like toluene.
  • For aqueous samples, perform a liquid-liquid extraction (LLE). Adjust the sample pH to >11 with NaOH and extract with a solvent like methylene chloride or chloroform.[4][8]
  • Dry the organic extract over anhydrous sodium sulfate and concentrate it.
  • Derivatization: To the dried residue, add a derivatizing agent (e.g., 50 µL of 4-carbethoxyhexafluorobutyryl chloride) to enhance volatility and improve peak shape.[8][12] After the reaction, evaporate the excess reagent and reconstitute the residue in a suitable solvent like ethyl acetate.[12]

2. GC-MS Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program: Start at 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
  • MS Conditions:
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: 50-400 m/z for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Method Validation Framework (ICH Q2 R1)

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should follow ICH Q2(R1) guidelines and assess the following parameters.[1][2][3]

Validation Parameters and Illustrative Acceptance Criteria
Parameter Purpose Illustrative Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest, free from interference from matrix components, impurities, or degradation products.Peak purity index > 0.995 (for HPLC-DAD). No interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between concentration and analytical response.Correlation coefficient (R²) ≥ 0.995 for a minimum of 5 concentration levels.
Range The concentration interval over which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Impurity: From LOQ to 120% of the specification limit.[2]
Accuracy The closeness of the test results to the true value.Mean recovery of 98.0% to 102.0% over at least 3 concentration levels (e.g., 80%, 100%, 120%), tested in triplicate.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 3.0% when analyzed by different analysts on different days.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1; RSD for precision at this level should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5 °C) are varied.

Mandatory Visualizations

Workflow for Analytical Method Development and Validation

The following diagram illustrates the logical flow from initial method development through to full validation, ensuring a systematic and compliant approach.

G A Define Analytical Requirements (Assay, Impurity, etc.) B Select Analytical Technique (HPLC, GC, LC-MS) A->B C Method Development & Optimization B->C D Sample Preparation (Extraction, Dilution) C->D E Chromatographic Conditions (Column, Mobile Phase, Temp.) C->E F Detector Settings (Wavelength, Mass Range) C->F G Pre-Validation Check (System Suitability) D->G E->G F->G G->C SST Failed H Full Method Validation (ICH Q2 R1) G->H SST Passed I Specificity H->I J Linearity & Range H->J K Accuracy & Precision H->K L LOD & LOQ H->L M Robustness H->M N Prepare Validation Report I->N J->N K->N L->N M->N O Implement for Routine Use N->O G Start Analytical Goal for This compound? Q1 Trace Level Analysis in Complex Matrix? Start->Q1 Q2 Routine QC Assay & Purity? Q1->Q2 No Method_LCMS Use LC-MS/MS Q1->Method_LCMS Yes Q3 Volatile Impurities? Q2->Q3 No Method_HPLC Use HPLC-UV Q2->Method_HPLC Yes Q3->Method_HPLC No Method_GCMS Use GC-MS Q3->Method_GCMS Yes

References

A Comparative Guide to the Preclinical Evaluation of Aniline-Based Kinase Inhibitors: A Case Study

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel aniline-based compounds, with a particular focus on their potential as kinase inhibitors. Due to a lack of publicly available, detailed preclinical data for compounds directly derived from 2-Fluoro-4-(methylthio)aniline, this document utilizes a representative 2-substituted aniline pyrimidine derivative, Compound 18c , as a case study. This compound, a potent dual Mer/c-Met kinase inhibitor, serves as a practical example to illustrate the requisite experimental data, protocols, and comparative analyses essential for advancing such targeted therapies.

Introduction to Aniline-Based Kinase Inhibitors

The aniline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors. These small molecules typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that are often dysregulated in cancer. The strategic functionalization of the aniline ring, for instance with fluorine and methylthio groups as in this compound, is a common approach to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the methylthio group can influence molecular conformation and interactions with biological targets.

This guide will comparatively assess key preclinical metrics for our case study compound and its alternatives, providing a blueprint for the evaluation of novel chemical entities within this class.

Data Presentation: Comparative Analysis

The following tables summarize the quantitative data for Compound 18c and relevant comparators, offering a clear overview of its performance.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundMer Kinase IC50 (nM)c-Met Kinase IC50 (nM)
Compound 18c 18.5 ± 2.3 33.6 ± 4.3
Cabozantinib (Comparator)Not Reported4.0
UNC2250 (Comparator)1.7Not Reported

Data sourced from a study on 2-substituted aniline pyrimidine derivatives.

Table 2: In Vitro Anti-proliferative Activity
CompoundHepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
Compound 18c 1.2 ± 0.1 0.8 ± 0.1 0.5 ± 0.1
Cabozantinib (Comparator)0.9 ± 0.11.5 ± 0.21.1 ± 0.1

Data sourced from a study on 2-substituted aniline pyrimidine derivatives.

Table 3: In Vitro Metabolic Stability
CompoundHuman Liver Microsome Half-life (t½, min)
Compound 18c 53.1
Comparator A (Representative unstable compound)< 5
Comparator B (Representative stable compound)> 60

Metabolic stability data is presented conceptually for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.

Kinase Inhibition Assay
  • Reaction Setup : In a microplate, a reaction mixture containing the target kinase (Mer or c-Met), a specific substrate peptide, and varying concentrations of the test compound is prepared.

  • Initiation : The kinase reaction is initiated by the addition of ATP.

  • Incubation : The plate is incubated at 30°C for a defined period to allow for substrate phosphorylation.

  • Detection : The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay
  • Cell Seeding : Human cancer cell lines (HepG2, MDA-MB-231, HCT116) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment : Cells are treated with a range of concentrations of the test compound and a positive control (e.g., Cabozantinib) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition : 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

  • Formazan Solubilization : The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Liver Microsomal Stability Assay
  • Incubation Mixture : The test compound is incubated with human liver microsomes and NADPH (as a cofactor) in a phosphate buffer at 37°C.

  • Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching : The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis : The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.

  • Data Analysis : The half-life (t½) of the compound is calculated from the rate of its disappearance.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of aniline-based kinase inhibitors.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Kinase Inhibition Assays Kinase Inhibition Assays Compound Synthesis->Kinase Inhibition Assays Cell Proliferation Assays Cell Proliferation Assays Compound Synthesis->Cell Proliferation Assays Metabolic Stability Metabolic Stability Compound Synthesis->Metabolic Stability Lead Candidate Lead Candidate Kinase Inhibition Assays->Lead Candidate High Potency Cell Proliferation Assays->Lead Candidate High Efficacy Metabolic Stability->Lead Candidate Good Stability Pharmacokinetics Pharmacokinetics Lead Candidate->Pharmacokinetics Xenograft Model Xenograft Model Pharmacokinetics->Xenograft Model Efficacy & Toxicity Efficacy & Toxicity Xenograft Model->Efficacy & Toxicity

Caption: Preclinical evaluation workflow for novel kinase inhibitors.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) ADP ADP Receptor Tyrosine Kinase (RTK)->ADP Downstream Signaling Downstream Signaling Receptor Tyrosine Kinase (RTK)->Downstream Signaling P Aniline-Based Inhibitor Aniline-Based Inhibitor Inhibition X Aniline-Based Inhibitor->Inhibition ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival Inhibition->Receptor Tyrosine Kinase (RTK)

Caption: Mechanism of action for aniline-based RTK inhibitors.

Concluding Remarks

The preclinical evaluation of novel drug candidates is a rigorous, multi-faceted process. For aniline-based kinase inhibitors, a systematic approach encompassing in vitro potency, cellular efficacy, and metabolic stability, followed by in vivo pharmacokinetic and efficacy studies, is paramount. While the specific data for compounds derived from this compound remains to be published, the presented framework, using a relevant case study, provides a robust template for the assessment of this promising class of molecules. The careful and thorough execution of these evaluations is critical for the identification of lead candidates with the potential for successful clinical development.

Unveiling the Antimicrobial Potential of Trifluoro-Anilines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, trifluoro-aniline derivatives have emerged as a promising class of compounds. This guide offers a comparative analysis of their antimicrobial efficacy against other aniline derivatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new therapeutic agents.

Comparative Antimicrobial Activity of Aniline Derivatives

The antimicrobial potency of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogenation, particularly the introduction of trifluoromethyl groups, has been shown to enhance the antimicrobial and antibiofilm properties of these compounds.

A study on the antimicrobial effects of 68 aniline derivatives against Vibrio parahaemolyticus and Vibrio harveyi identified two trifluoro-aniline compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), as particularly potent.[1][2] These compounds demonstrated significant antibacterial and antibiofilm activity.[1][2] Notably, ITFMA exhibited a lower Minimum Inhibitory Concentration (MIC) than ACNBF against the tested Vibrio species.[3]

Further research has highlighted the efficacy of other halogenated anilines. For instance, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have shown notable antimicrobial and antibiofilm activities against uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens.[4] In comparison, the base aniline scaffold showed negligible antimicrobial and antibiofilm activity, with MIC values exceeding 800 μg/mL.[5] The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, has been correlated with enhanced antimicrobial activity in substituted anilides.[2][6]

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various trifluoro-aniline and other aniline derivatives against a range of bacterial strains, providing a quantitative comparison of their antimicrobial efficacy.

CompoundDerivative TypeBacterial Strain(s)MIC (µg/mL)Reference(s)
Trifluoro-Anilines
2-iodo-4-trifluoromethylaniline (ITFMA)Trifluoro-, Iodo-Vibrio parahaemolyticus, Vibrio harveyi50[1][3][7]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Trifluoro-, Chloro-, Nitro-Vibrio parahaemolyticus, Vibrio harveyi100[1][3][7]
Other Halogenated Anilines
3,5-dibromoaniline (3,5-DBA)Bromo-Uropathogenic E. coli100[4][5]
4-bromo-3-chloroaniline (4B3CA)Bromo-, Chloro-Uropathogenic E. coli200[4][5]
Non-Halogenated Aniline
Aniline-Uropathogenic E. coli>800[5]
Aniline-Vibrio parahaemolyticus, Vibrio harveyi>500[3]

Mechanisms of Antimicrobial Action

The antimicrobial activity of trifluoro-anilines and other halogenated derivatives is believed to be multifactorial, primarily involving the disruption of bacterial cell membranes and the inhibition of key enzymatic pathways.

Bacterial Membrane Disruption: Studies have shown that trifluoro-anilines can cause noticeable destruction to the bacterial cell membrane.[1][7] This disruption of the membrane integrity leads to the leakage of intracellular components and ultimately cell death. The bactericidal activity of ACNBF and ITFMA against V. parahaemolyticus was observed within 30 minutes of exposure at a concentration of 100 µg/mL.[1][7]

G cluster_membrane Bacterial Cell Membrane Trifluoro-Aniline Trifluoro-Aniline Membrane_Interaction Membrane Interaction and Disruption Trifluoro-Aniline->Membrane_Interaction Leakage Leakage of Intracellular Components Membrane_Interaction->Leakage Cell_Death Cell Death Leakage->Cell_Death

Proposed mechanism of bacterial membrane disruption by trifluoro-anilines.

Inhibition of Adenylate Cyclase: Another proposed mechanism of action for halogenated anilines is the inhibition of adenylate cyclase.[4] This enzyme is crucial for the production of cyclic AMP (cAMP), a key second messenger involved in the regulation of various cellular processes in bacteria, including virulence factor expression. By inhibiting adenylate cyclase, these compounds can disrupt these signaling pathways, leading to a reduction in bacterial virulence and survival.[4]

G cluster_pathway Adenylate Cyclase Signaling Pathway Halogenated_Aniline Halogenated_Aniline Adenylate_Cyclase Adenylate Cyclase (cyaA) Halogenated_Aniline->Adenylate_Cyclase Inhibits cAMP Cyclic AMP (cAMP) Adenylate_Cyclase->cAMP Produces ATP ATP ATP->Adenylate_Cyclase Substrate Virulence_Gene_Expression Virulence Gene Expression cAMP->Virulence_Gene_Expression Regulates

Inhibition of the adenylate cyclase signaling pathway by halogenated anilines.

Experimental Protocols

The following are detailed methodologies for two key experiments used to determine the antimicrobial efficacy of aniline derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (Trifluoro-anilines and other derivatives)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus, Vibrio spp.)

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control (a known antibiotic)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

  • Microplate reader (optional)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in MHB directly in the 96-well plates to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds, as well as to the positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test compounds

  • Sterile filter paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform bacterial lawn.

  • Disk Application: Aseptically place filter paper disks impregnated with known concentrations of the test compounds onto the surface of the inoculated agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prep_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prep_Inoculum Broth_Microdilution Broth Microdilution Assay Prep_Inoculum->Broth_Microdilution Disk_Diffusion Disk Diffusion Assay Prep_Inoculum->Disk_Diffusion Serial_Dilution Perform Serial Dilutions in 96-well Plate Broth_Microdilution->Serial_Dilution Inoculate_Plates Inoculate MHA Plates with Bacterial Lawn Disk_Diffusion->Inoculate_Plates Add_Inoculum Add Inoculum to Wells Serial_Dilution->Add_Inoculum Apply_Disks Apply Compound-impregnated Disks Inoculate_Plates->Apply_Disks Incubate_Plates Incubate Plates (18-24h at 37°C) Add_Inoculum->Incubate_Plates Apply_Disks->Incubate_Plates Determine_MIC Determine MIC Incubate_Plates->Determine_MIC Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones

Workflow for antimicrobial susceptibility testing.

Conclusion

The available data strongly suggests that trifluoro-aniline derivatives represent a promising avenue for the development of novel antimicrobial agents. The presence of the trifluoromethyl group, often in combination with other halogens and electron-withdrawing groups, confers potent antibacterial and antibiofilm activities. The mechanisms of action, including membrane disruption and enzyme inhibition, offer multiple targets for therapeutic intervention. Further research focusing on the optimization of the aniline scaffold and comprehensive in vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds in the fight against infectious diseases.

References

Comparative study of different synthetic routes to 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Intermediate

2-Fluoro-4-(methylthio)aniline is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to its unique combination of a fluorine atom and a methylthio group on an aniline scaffold. The strategic incorporation of these functionalities can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of two distinct synthetic routes to this key intermediate, offering detailed experimental protocols and a summary of their performance to aid researchers in selecting the most suitable method for their needs.

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Fluoroaniline

This approach involves the displacement of a halogen atom from a 2-fluoro-4-haloaniline precursor with a methylthiolate source. A common and effective variation of this strategy utilizes 2-fluoro-4-bromoaniline as the starting material. The bromine atom at the 4-position is susceptible to nucleophilic attack by a thiolate, facilitated by a copper catalyst in a reaction analogous to the Ullmann condensation.

Experimental Protocol:

Synthesis of this compound from 2-Fluoro-4-bromoaniline

To a solution of 2-fluoro-4-bromoaniline (1.90 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added sodium thiomethoxide (0.77 g, 11 mmol) and copper(I) iodide (0.19 g, 1 mmol). The reaction mixture is then heated to 120 °C and stirred for 12 hours under an inert atmosphere. After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a pale yellow oil.

Route 2: Two-Step Synthesis from 2-Fluoroaniline via Diazotization and Sandmeyer-type Reaction

This classical approach involves the initial functionalization of the more readily available 2-fluoroaniline. The synthesis proceeds through the formation of a diazonium salt, which is then converted to the target methylthioaniline. This route consists of two main steps: the bromination of 2-fluoroaniline followed by a nucleophilic substitution of the resulting bromo-intermediate.

Experimental Protocol:

Step 1: Synthesis of 4-Bromo-2-fluoroaniline

To a solution of 2-fluoroaniline (11.1 g, 100 mmol) in chloroform (200 mL) at 0 °C, a solution of bromine (16.0 g, 100 mmol) in chloroform (50 mL) is added dropwise over 1 hour. The reaction mixture is stirred at 0 °C for an additional 2 hours. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (100 mL). The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield 4-bromo-2-fluoroaniline, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

4-Bromo-2-fluoroaniline (1.90 g, 10 mmol) is dissolved in a mixture of dimethyl sulfoxide (DMSO, 20 mL) and water (2 mL). Sodium thiomethoxide (0.77 g, 11 mmol) and palladium(II) acetate (0.022 g, 0.1 mmol) as a catalyst, along with Xantphos (0.058 g, 0.1 mmol) as a ligand, are added. The reaction mixture is heated to 100 °C for 8 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by column chromatography to give this compound.

Performance Comparison

ParameterRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: Diazotization and Sandmeyer-type
Starting Material 2-Fluoro-4-bromoaniline2-Fluoroaniline
Number of Steps 12
Overall Yield ~75%~60-70% (over two steps)
Reaction Time 12 hours10 hours (total)
Reagents & Catalysts Sodium thiomethoxide, Copper(I) iodideBromine, Sodium thiomethoxide, Palladium(II) acetate, Xantphos
Purity (after chromatography) >98%>97%
Scalability Readily scalableScalable with careful control of diazotization
Safety Considerations Use of DMF at high temperatureUse of bromine and handling of diazonium intermediates

Synthetic Route Visualizations

route1 start 2-Fluoro-4-bromoaniline reagents NaSMe, CuI DMF, 120°C start->reagents product This compound reagents->product caption Route 1: Nucleophilic Aromatic Substitution

Caption: Route 1: Nucleophilic Aromatic Substitution.

route2 start 2-Fluoroaniline reagents1 Br2, CHCl3 0°C start->reagents1 intermediate 4-Bromo-2-fluoroaniline reagents1->intermediate reagents2 NaSMe, Pd(OAc)2 Xantphos, DMSO/H2O, 100°C intermediate->reagents2 product This compound reagents2->product caption Route 2: Two-Step Synthesis

Caption: Route 2: Two-Step Synthesis.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound.

  • Route 1 is a more direct, one-step process that provides a good yield. The primary considerations for this route are the commercial availability and cost of the 2-fluoro-4-bromoaniline starting material and the use of a copper catalyst, which may require removal from the final product.

  • Route 2 begins with the more economical and readily available 2-fluoroaniline. While it involves an additional step, the reactions are generally high-yielding. Careful handling of bromine and the in situ generated diazonium salt are important safety considerations for this route. The use of a palladium catalyst in the second step is also a key feature of this pathway.

The choice between these two routes will ultimately depend on factors such as the availability of starting materials, cost considerations, desired scale of the reaction, and the laboratory's capabilities for handling the specific reagents and reaction conditions involved.

Performance Benchmark: 2-Fluoro-4-(methylthio)aniline in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the selection of building blocks is paramount to the efficiency and success of a synthetic route. 2-Fluoro-4-(methylthio)aniline has emerged as a valuable synthon, prized for its unique electronic properties and versatile reactivity. This guide provides a comprehensive performance benchmark of this compound in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its performance is objectively compared with that of structurally similar and commonly used aniline alternatives, supported by experimental data to inform substrate selection and reaction optimization.

Executive Summary

This compound consistently demonstrates favorable reactivity in key cross-coupling reactions, often comparable to or exceeding that of less functionalized anilines. The presence of the electron-donating methylthio group and the electron-withdrawing fluorine atom creates a unique electronic environment that influences its performance. This guide will delve into specific reaction data, providing a clear comparison to aid in the strategic design of synthetic pathways.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of the bromo-analogue of our target molecule, 2-fluoro-4-bromoaniline, is compared with 4-bromoaniline and other substituted bromoanilines when coupled with phenylboronic acid.

Aniline DerivativeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanilinePd(OAc)₂ / PPh₃K₂CO₃H₂O/Toluene100195[1]
4-Bromo-2-fluoroanilineCataCXium A Pd G3Cs₂CO₃2-MeTHF70N/A91[2][3][4]
4-Bromo-2,6-diiodoanilinePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012>95 (disubstituted)[5]
4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃Ethanol/H₂O800.598[6]

Analysis: 4-Bromo-2-fluoroaniline exhibits excellent reactivity in Suzuki-Miyaura coupling, achieving a high yield under relatively mild conditions[2][3][4]. Its performance is comparable to the highly reactive 4-bromoaniline, demonstrating that the additional fluorine substitution does not impede the reaction and may offer advantages in modulating the properties of the final product.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-fluoroaniline

This protocol is representative for the Suzuki-Miyaura coupling of ortho-bromoanilines.

Materials:

  • 4-Bromo-2-fluoroaniline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • CataCXium A Pd G3 catalyst (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • To an oven-dried reaction vessel, add 4-bromo-2-fluoroaniline, phenylboronic acid, CataCXium A Pd G3, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 2-MeTHF via syringe.

  • Stir the reaction mixture at 70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[2][3][4]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base - Catalyst solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heating Heat and Stir (e.g., 70-100 °C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete purification Column Chromatography extraction->purification product Final Product purification->product Isolate Product Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L_nPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'R'' pd2_amine_complex [L_nPd(II)(Ar)(HNR'R'')]X amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation amido_complex L_nPd(II)(Ar)(NR'R'') deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' Vandetanib_Signaling_Pathway cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes VEGFR VEGFR pathway1 PI3K/Akt/mTOR VEGFR->pathway1 pathway2 RAS/RAF/MEK/ERK VEGFR->pathway2 angiogenesis Angiogenesis VEGFR->angiogenesis EGFR EGFR EGFR->pathway1 EGFR->pathway2 pathway3 STAT3 EGFR->pathway3 RET RET RET->pathway2 RET->pathway3 Vandetanib Vandetanib Vandetanib->VEGFR Inhibits Vandetanib->EGFR Inhibits Vandetanib->RET Inhibits proliferation Cell Proliferation pathway1->proliferation survival Cell Survival pathway1->survival pathway2->proliferation pathway2->survival pathway3->survival

References

Aniline Derivatives: A Comparative Review of Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] Their synthetic accessibility and versatile structure have led to their use in developing drugs for various diseases, including cancer, infectious diseases, and inflammation.[1][2] This guide provides a comparative analysis of the therapeutic potential of various aniline derivatives, supported by experimental data, detailed protocols, and pathway visualizations.

Anticancer Activity

Aniline derivatives are particularly prominent in oncology, primarily as kinase inhibitors that target signaling pathways essential for cancer cell growth and survival.[1][3]

Kinase Inhibitors:

Many aniline-based drugs function as ATP-competitive inhibitors, binding to the ATP pocket of kinase domains to block downstream signaling.[1][3] Key targets include EGFR, VEGFR-2, and the PI3K/Akt/mTOR pathway.[1]

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: The 4-anilinoquinazoline structure is a well-established scaffold for EGFR tyrosine kinase inhibitors (TKIs).[1] These inhibitors are crucial in treating cancers characterized by EGFR overexpression or mutation.[1]

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is primarily mediated by the VEGF/VEGFR-2 pathway.[1] Several aniline derivatives have been developed as potent VEGFR-2 inhibitors.[1]

  • Dual Kinase Inhibitors: Recent research has focused on developing derivatives that can inhibit multiple kinases simultaneously. For example, 2-substituted aniline pyrimidine derivatives have been synthesized as potent dual inhibitors of Mer and c-Met kinases, both of which are often overexpressed in various tumors.[4]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Anilinoquinazoline Inhibitor Inhibitor->EGFR Inhibits

VEGFR_Signaling_Pathway cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_v PI3K VEGFR2->PI3K_v Activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT_v AKT PI3K_v->AKT_v AKT_v->Angiogenesis Inhibitor_v Aniline-based VEGFR-2 Inhibitor Inhibitor_v->VEGFR2 Inhibits

Table 1: Comparative Performance of Aniline-Based Anticancer Agents

Compound Class/Name Target Kinase(s) IC50 Value(s) Target Cancer Type(s) Reference(s)
4-Anilinoquinazoline Derivatives EGFR 2.62 µM (A431 cell growth) Various cancers with EGFR overexpression [1][5]
Pegaharoline A (PA) PI3K/AKT/mTOR 2.39 ± 0.27 µM (A549 cells); 3.60 ± 0.41 µM (PC9 cells) Non-Small Cell Lung Cancer [1][6]
Compound 18c (2-substituted aniline pyrimidine) Mer, c-Met 18.5 ± 2.3 nM (Mer); 33.6 ± 4.3 nM (c-Met) Liver, Breast, Colon Cancers [4]
Benzothiazole Aniline (L1) DNA (minor groove) Selective inhibition against liver cancer cells Liver Cancer [7]

| 4-Anilinoquinolinylchalcone (4a) | Not specified | High cytotoxicity in breast cancer cells | Breast Cancer |[8] |

Antimicrobial Activity

The history of aniline derivatives in medicine is closely tied to the discovery of sulfonamides, the first synthetic antimicrobial agents.[1]

  • Sulfonamides (Sulfa Drugs): These are structural analogs of para-aminobenzoic acid (PABA). They competitively inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis, thereby halting bacterial growth.[1][9]

  • Trifluoro-anilines: More recent studies have explored other aniline derivatives for their antimicrobial properties. For instance, compounds like 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown both antibacterial and antibiofilm efficacy against pathogenic Vibrio species.[10][11]

Table 2: Comparative Performance of Aniline-Based Antimicrobial Agents

Compound Class/Name Mechanism of Action Minimum Inhibitory Concentration (MIC) Target Microbe(s) Reference(s)
Sulfonamides (general) Inhibit dihydropteroate synthase (folic acid synthesis) Varies by specific drug and bacteria Various bacteria [1][9]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Disrupts bacterial cell membrane 100 µg/mL Vibrio parahaemolyticus, Vibrio harveyi [10][11]

| 2-iodo-4-trifluoromethylaniline (ITFMA) | Disrupts bacterial cell membrane | 50 µg/mL | Vibrio parahaemolyticus, Vibrio harveyi |[10][11] |

Analgesic and Anti-inflammatory Activity

One of the most widely used drugs globally, paracetamol (acetaminophen), is an aniline derivative.[1] Its discovery paved the way for other derivatives with analgesic and anti-inflammatory properties.[2]

  • Paracetamol (Acetaminophen): While its exact mechanism is still debated, it is believed to inhibit cyclooxygenase (COX) enzymes, primarily in the central nervous system.[1]

  • NSAID Hybrids: Researchers have synthesized new anti-inflammatory agents by incorporating a 4-(methylsulfonyl)aniline pharmacophore into existing non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and diclofenac, maintaining or increasing their anti-inflammatory activity.[12]

  • Acridine Derivatives: 9-Anilinoacridine derivatives have shown potent anti-inflammatory effects by inhibiting the degranulation of mast cells, which are key players in inflammatory responses.[13]

Table 3: Comparative Performance of Aniline-Based Analgesic/Anti-inflammatory Agents

Compound Class/Name Mechanism of Action Efficacy/Potency Therapeutic Use Reference(s)
Paracetamol (Acetaminophen) COX inhibition in CNS ED50: 158.5 mg/kg (analgesic activity in mice) Analgesic, Antipyretic [1][14]
4-(Methylsulfonyl)aniline-NSAID hybrids COX-2 selectivity (expected) Comparable or higher effect to diclofenac sodium in vivo Anti-inflammatory [12]
9-Anilinoacridine derivative (Compound 4) Inhibition of mast cell degranulation IC50: ~16-21 µM Anti-inflammatory [13]

| Acetanilide | Analgesic | ED50: 12.6 mg/kg (analgesic activity in mice) | Analgesic (historical) |[14] |

Experimental Protocols

Drug_Discovery_Workflow cluster_discovery Discovery & Design cluster_screening Screening & Optimization cluster_development Preclinical Development Synthesis Synthesis of Aniline Derivatives Purify Purification and Characterization Synthesis->Purify InVitro In Vitro Screening (e.g., Kinase, MIC assays) Purify->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Promising Compounds Preclinical Preclinical Development InVivo->Preclinical

Protocol 1: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor

This protocol is representative of the synthesis of a common kinase inhibitor scaffold incorporating an aniline derivative.[5]

  • Starting Materials: 4-Chloroquinazoline, 4-(Furan-2-yl)aniline hydrochloride, isopropanol, triethylamine.

  • Reaction Setup: Suspend 4-chloroquinazoline (1 mmol) in isopropanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: Add 4-(Furan-2-yl)aniline hydrochloride (1.1 mmol) to the flask, followed by triethylamine (1.5 mmol) to neutralize the hydrochloride salt.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-6 hours.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature. If a precipitate forms, collect the solid product by filtration and wash it with cold isopropanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Inoculum: Prepare a standardized suspension of the target bacterium (e.g., Vibrio parahaemolyticus) in a suitable broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the aniline derivative (e.g., ITFMA) in a liquid growth medium. Leave wells for positive (no drug) and negative (no bacteria) controls.

  • Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

  • Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion

Aniline derivatives remain a cornerstone of modern medicinal chemistry, providing a versatile and effective scaffold for drug development.[1] Their prominence in oncology as kinase inhibitors continues to grow with the development of highly potent and selective agents.[4][15] In the realm of infectious diseases, the foundational principles of sulfa drugs are being expanded upon with novel aniline structures that combat bacterial resistance and biofilms.[9][10] Furthermore, the modification of existing drugs with aniline moieties continues to yield improved analgesic and anti-inflammatory agents.[12] While challenges such as metabolic instability and potential toxicity exist, strategic molecular modifications and isosteric replacement strategies are being developed to mitigate these issues.[16][17] The ongoing research and rational design of new aniline derivatives ensure their continued importance in the pursuit of innovative medicines for a wide range of human diseases.[1]

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-4-(methylthio)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical reagents like 2-Fluoro-4-(methylthio)aniline are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a clear, procedural framework for the proper disposal of this compound, emphasizing safety and operational best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is crucial to be aware of the inherent hazards associated with this compound. This compound is classified as a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled. It can cause serious eye damage, may lead to an allergic skin reaction, and is suspected of causing genetic defects and cancer. Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

Strict adherence to safety protocols is non-negotiable. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular FormulaC₇H₈FNS
Molecular Weight157.21 g/mol [3]
Physical FormLiquid
PurityTypically ≥95%

Step-by-Step Disposal Protocol

The proper disposal of this compound involves systematic collection, storage, and transfer to a certified waste disposal facility. Direct disposal into sanitary sewer systems or regular trash is strictly prohibited.[2]

Step 1: Waste Collection

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. This container should be made of a material compatible with halogenated and sulfur-containing organic compounds.

  • Segregation is Key: This waste stream must be segregated. Do not mix this compound with non-halogenated solvents or other incompatible waste materials such as acids, strong oxidizing agents, acid anhydrides, and chloroformates.[2]

  • Transferring Waste: Carefully transfer the waste chemical into the designated container, avoiding any spills or splashes. If the chemical is in a solid form that has been dissolved in a solvent for a reaction, the entire solution should be treated as hazardous waste.

Step 2: Labeling and Storage

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components and their approximate concentrations if it is a mixed waste stream.

  • Secure Storage: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2] Store the container in a designated, well-ventilated, and cool secondary containment area away from heat sources, sparks, or open flames.[2]

Step 3: Spill and Contamination Management

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2] The contaminated absorbent material must then be collected in a sealed container and disposed of as hazardous waste.

  • Decontamination: Any lab equipment or surfaces that come into contact with this compound must be decontaminated. The rinsate from cleaning should be collected as hazardous waste.

Step 4: Arranging for Professional Disposal

  • Contact a Licensed Service: The final and most critical step is to arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company.[1] These services are equipped to handle and dispose of hazardous chemicals in accordance with all local, regional, and national regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood collect Collect in a Designated, Labeled Halogenated Waste Container fume_hood->collect Transfer Waste spill Manage Spills with Inert Absorbent (Collect as Hazardous Waste) fume_hood->spill In case of spill segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) collect->segregate store Store in a Cool, Ventilated Secondary Containment Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Service store->contact_ehs When Container is Full spill->collect end End: Proper & Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Fluoro-4-(methylthio)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of 2-Fluoro-4-(methylthio)aniline.

This document provides critical safety protocols and logistical plans for the laboratory use of this compound (CAS RN: 76180-33-1). Adherence to these guidelines is paramount for ensuring personnel safety and minimizing environmental impact. The information herein is compiled from safety data for the compound and general best practices for handling aromatic amines, organofluorine, and organosulfur compounds.

I. Chemical Safety and Hazard Information

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, is harmful if swallowed, and may cause respiratory irritation.[1][2]

Hazard Statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

II. Physical and Chemical Properties
PropertyValueSource
CAS Number 76180-33-1[1]
Molecular Formula C₇H₈FNS[3]
Molecular Weight 157.21 g/mol [3]
Physical Form Liquid[1]
Boiling Point Data not available
Density Data not available
Vapor Pressure Data not available
Storage Temperature Room temperature, in a dark, inert atmosphere[1]
III. Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. However, due to its classification as a substituted aniline, it is prudent to handle it with the same caution as aniline, for which exposure limits have been set.

ParameterValueJurisdiction
OSHA PEL (Aniline) 5 ppm (19 mg/m³) TWA [skin]US OSHA[4][5]
NIOSH REL (Aniline) Potential occupational carcinogenUS NIOSH[5]
ACGIH TLV (Aniline) 2 ppm (7.6 mg/m³) TWA [skin]ACGIH[5]

IV. Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handling_weigh Weighing and Transfer prep_emergency->handling_weigh Proceed to Handling handling_reaction Running Reaction handling_weigh->handling_reaction post_decon Decontaminate Workspace handling_reaction->post_decon Proceed to Post-Handling post_waste Segregate Waste post_decon->post_waste post_ppe Doff and Dispose of PPE post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Operational Workflow for Handling this compound

1. Pre-Handling Preparation:

  • Review Safety Data Sheet (SDS): Before commencing any work, thoroughly review the SDS for this compound.

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table below.

  • Fume Hood Preparation: Ensure a certified chemical fume hood is operational and the work area within it is clean and uncluttered.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

2. Handling:

  • Weighing and Transfer: Conduct all weighing and transfers of the chemical inside the chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.

  • Running Reactions: All reactions involving this compound must be performed within the fume hood. Ensure all glassware is properly secured.

3. Post-Handling:

  • Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

  • Waste Segregation: Segregate all waste streams as outlined in the disposal plan.

  • PPE Removal: Doff PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.

V. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Protection LevelEquipmentPurpose
Engineering Controls Certified Chemical Fume HoodTo minimize inhalation of vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader facial protection.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change the outer glove frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific operational conditions.

VI. Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow for this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste start Waste Generation liquid_pure Unused/Pure Compound start->liquid_pure liquid_solutions Contaminated Solutions start->liquid_solutions solid_ppe Contaminated PPE (gloves, etc.) start->solid_ppe solid_materials Contaminated Materials (weigh boats, wipes) start->solid_materials liquid_container Halogenated Organic Waste Container liquid_pure->liquid_container liquid_solutions->liquid_container disposal Licensed Hazardous Waste Disposal liquid_container->disposal solid_container Solid Hazardous Waste Container solid_ppe->solid_container solid_materials->solid_container solid_container->disposal

Caption: Disposal Workflow for this compound Waste

1. Waste Segregation:

  • Liquid Waste:

    • Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealed "Halogenated Organic Waste" container.

    • Do not mix with non-halogenated waste streams.

  • Solid Waste:

    • All disposable items contaminated with this compound, such as gloves, weighing boats, and paper towels, must be placed in a designated "Solid Hazardous Waste" container.

2. Container Management:

  • All waste containers must be kept closed when not in use.

  • Label containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

3. Final Disposal:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Never dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.